molecular formula C19H24ClN5O3S B15620670 LY2119620

LY2119620

Cat. No.: B15620670
M. Wt: 437.9 g/mol
InChI Key: TYTGOXSAAQWLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2119620 is a useful research compound. Its molecular formula is C19H24ClN5O3S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTGOXSAAQWLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of LY2119620: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It represents a significant tool for studying the therapeutic potential of selectively enhancing cholinergic signaling in disorders such as schizophrenia and Alzheimer's disease. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on receptor signaling, and the experimental basis for these findings.

Introduction to this compound

This compound is a thienopyridine derivative chemically identified as 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide.[2] It emerged from a functional screening for M4 allosteric modulators and has since been extensively characterized.[2] While its M2 receptor cross-reactivity has limited its therapeutic development due to potential cardiovascular liabilities, this compound remains an invaluable research tool, particularly due to the elucidation of its co-crystal structure with the M2 receptor.[2][3][4]

Core Mechanism: Positive Allosteric Modulation

The primary mechanism of action of this compound is its function as a positive allosteric modulator of M2 and M4 mAChRs.[2] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[5][6] This binding event enhances the receptor's response to orthosteric agonists.

Allosteric Binding Site

Crystallographic studies have revealed that this compound binds to a largely pre-formed pocket in the extracellular vestibule of the M2 receptor.[3] This site is located above the orthosteric binding site. The binding of this compound induces a slight contraction of this outer binding pocket.[3] Key interactions include π-π stacking with aromatic residues such as Y177 and Y426.[5]

Modulation of Orthosteric Ligand Binding and Function

This compound exhibits positive cooperativity with orthosteric agonists, meaning it increases their affinity and/or efficacy.[3] For instance, it enhances the binding affinity of the agonist iperoxo (B8088848).[3] In functional assays, this compound potentiates the activity of agonists like acetylcholine and oxotremorine (B1194727) M in G-protein activation.[1] Interestingly, the magnitude of this potentiation can vary depending on the specific orthosteric agonist it is paired with, a phenomenon known as "probe dependence".[1][2][4] While it enhances the affinity of agonists, studies have shown it does not significantly alter the maximal efficacy of high-efficacy agonists like iperoxo.[3]

Direct Agonist Activity

In addition to its PAM activity, this compound can directly activate the M2 receptor, albeit with low potency and efficacy compared to orthosteric agonists.[3][7] This suggests it can stabilize the active conformation of the receptor even in the absence of an orthosteric ligand.

Signaling Pathways and Downstream Effects

By potentiating the activity of M2 and M4 receptors, this compound influences downstream signaling pathways. These receptors primarily couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The activation of these receptors also leads to the modulation of ion channels.

G_protein_signaling cluster_membrane Cell Membrane M2R M2/M4 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to orthosteric site This compound This compound (PAM) This compound->M2R Binds to allosteric site ATP ATP ATP->AC

Figure 1: Simplified signaling pathway of M2/M4 receptor activation modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.

Table 1: Allosteric Ternary Complex Model Binding Parameters

ParameterM2 ReceptorM4 Receptor
pKi (-log Ki) 7.6 ± 0.17.9 ± 0.1
Cooperativity factor (α) with Iperoxo 19.579.4
Cooperativity factor (α) with ACh -79.4

Data compiled from various sources.[3]

Table 2: Functional Allosteric Interaction Parameters (GTPγS Assay)

Orthosteric AgonistReceptorFold Potentiation by this compound
Iperoxo M2~10-fold
Oxotremorine M M4Largest cooperativity observed

Data interpreted from descriptive text in cited literature.[1][2]

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.

  • Protocol Outline:

    • Cell membranes expressing the M2 or M4 receptor are prepared.

    • Membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]-NMS) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The amount of bound radioligand is quantified by scintillation counting.

    • Data are analyzed using nonlinear regression to determine binding parameters.

binding_assay_workflow start Start prepare_membranes Prepare M2/M4 Receptor Membranes start->prepare_membranes incubation Incubate Membranes with Radioligand and this compound prepare_membranes->incubation determine_nonspecific Determine Non-specific Binding incubation->determine_nonspecific quantify Quantify Bound Radioligand determine_nonspecific->quantify analyze Data Analysis (Nonlinear Regression) quantify->analyze end End analyze->end

Figure 2: General workflow for radioligand binding assays.
[35S]GTPγS Functional Assays

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Protocol Outline:

    • Cell membranes expressing the M2 or M4 receptor are prepared.

    • Membranes are incubated with GDP, the orthosteric agonist, varying concentrations of this compound, and [35S]GTPγS.

    • The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Data are analyzed to determine the potency and efficacy of the agonists in the presence and absence of this compound.

Structural Insights from Crystallography

The co-crystal structure of the M2 receptor with iperoxo and this compound has provided unprecedented insight into its mechanism of action.[3] The structure reveals how an allosteric modulator can bind to the extracellular surface and influence the conformation of the orthosteric binding pocket and the overall receptor structure, ultimately leading to the modulation of receptor function.

Conclusion

This compound is a well-characterized positive allosteric modulator of M2 and M4 muscarinic receptors. Its mechanism of action involves binding to an extracellular allosteric site, which enhances the binding and function of orthosteric agonists. While not pursued as a therapeutic due to M2-related safety concerns, it has been instrumental in advancing our understanding of allosteric modulation of G-protein coupled receptors and serves as a critical tool for ongoing research in the field.

References

An In-depth Technical Guide to LY2119620: A Positive Allosteric Modulator of Muscarinic M2 and M4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a PAM, this compound enhances the binding and/or signaling of orthosteric agonists, such as acetylcholine, at these G protein-coupled receptors (GPCRs).[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of allosteric modulators for neurological and psychiatric disorders. While showing promise in preclinical studies, its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which could lead to cardiovascular side effects.[2][4]

Introduction to Allosteric Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the diverse physiological effects of the neurotransmitter acetylcholine. These receptors are widely expressed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including learning, memory, and autonomic function. Dysregulation of mAChR signaling has been linked to several neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[5]

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand binds.[6] This interaction can either potentiate (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the orthosteric ligand. PAMs, like this compound, offer several potential advantages over traditional orthosteric agonists, including enhanced subtype selectivity and a ceiling effect on their potentiation, which can improve their therapeutic window.

Pharmacological Profile of this compound

This compound exhibits selectivity as a positive allosteric modulator for the M2 and M4 muscarinic receptor subtypes.[1][2] Its chemical name is 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide.[4][5]

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters of this compound from various in vitro studies.

Table 1: Binding Affinity of this compound

ParameterReceptorValueAssay Conditions
KBM21.9 - 3.4 µMRadioligand binding assay with unoccupied receptor.[1]
pKBM25.77 ± 0.10Allosteric ternary complex model with iperoxo (B8088848) and [³H]-NMS.[2]
pKBM25.73 ± 0.11[³⁵S]GTPγS binding assay with iperoxo.[2]
pKBM25.84 ± 0.18ERK1/2 phosphorylation assay with iperoxo.[2]

Table 2: Efficacy and Potency of this compound

ParameterReceptorValueAssay Conditions
Allosteric AgonismM223.2 ± 2.18 %[³⁵S]GTPγS binding assay.[1]
Allosteric AgonismM416.8 ± 5.01 %[³⁵S]GTPγS binding assay.[1]
logτBM2-0.28 ± 0.05[³⁵S]GTPγS binding assay (allosteric agonist).[2]
logτBM20.33 ± 0.09ERK1/2 phosphorylation assay (allosteric agonist).[2]

Table 3: Cooperativity of this compound with Orthosteric Ligands

ParameterReceptorOrthosteric LigandValue (α)Assay
Cooperativity Factor (α)M2Iperoxo25Radioligand binding assay.[2]
Cooperativity Factor (αβ)M2Iperoxo26[³⁵S]GTPγS binding assay.[2]
Cooperativity Factor (αβ)M2Iperoxo20ERK1/2 phosphorylation assay.[2]
Cooperativity Factor (α)M2Acetylcholine19.5G protein-coupled functional assay.[5]
Cooperativity Factor (α)M4Acetylcholine79.4G protein-coupled functional assay.[5]

Mechanism of Action

This compound binds to an allosteric site located in the extracellular vestibule of the M2 and M4 receptors.[2][6] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[7][8] Structural studies have revealed that this compound interacts with key residues in the extracellular loops and transmembrane domains, leading to a stabilization of the active receptor conformation.[2][8]

dot

cluster_gprotein G Protein Signaling Receptor_Inactive Inactive Receptor Receptor_Active Active Receptor Receptor_Inactive->Receptor_Active G_Protein Gαi/o-βγ Receptor_Active->G_Protein Activates ACh Acetylcholine (Orthosteric Agonist) ACh->Receptor_Inactive Binds to orthosteric site This compound This compound (PAM) This compound->Receptor_Inactive Binds to allosteric site G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Activity

Caption: Signaling pathway of M2/M4 receptor activation modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of ligands for their receptors.[8]

Objective: To determine the binding affinity (Kd or Ki) of this compound and its cooperativity with orthosteric ligands at M2 and M4 receptors.

Materials:

  • Cell membranes expressing the M2 or M4 receptor.

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or a tritiated version of this compound).

  • Unlabeled this compound and orthosteric ligands (e.g., acetylcholine, iperoxo).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the unlabeled test compound (for competition assays) or varying concentrations of the radioligand (for saturation assays).[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.[7]

dot

Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 25°C, 60 min) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (Kd, Ki, Bmax) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[9]

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound as an allosteric agonist and to quantify its modulatory effect on orthosteric agonist-induced G protein activation.

Materials:

  • Cell membranes expressing the M2 or M4 receptor and associated G proteins.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound and orthosteric agonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound(s).

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[9]

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.[10]

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells. The beads capture the membranes, and only the [³⁵S]GTPγS bound to the G proteins on the membranes will be in close enough proximity to the scintillant in the beads to produce a signal. Measure the signal using a suitable plate reader.[9]

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Use non-linear regression to determine EC₅₀ and Emax values.[10]

dot

Start Start Reagent_Prep Prepare Membranes & Reagents Start->Reagent_Prep Assay_Setup Assay Setup (Membranes, GDP, Test Compound) Reagent_Prep->Assay_Setup Initiation Add [³⁵S]GTPγS Assay_Setup->Initiation Incubation Incubation (30°C, 30-60 min) Initiation->Incubation Termination Termination & Detection (Filtration or SPA) Incubation->Termination Data_Analysis Data Analysis (EC50, Emax) Termination->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound serves as a valuable pharmacological tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized properties make it an important compound for investigating the physiological roles of these receptors and for validating new therapeutic strategies targeting them. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area and to aid in the discovery and development of novel allosteric modulators with improved therapeutic profiles.

References

The M2 and M4 Muscarinic Receptor Selectivity of LY2119620: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1][2] This technical guide provides a comprehensive analysis of the M2 and M4 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. While its cross-reactivity with the M2 receptor has rendered it unsuitable for therapeutic use due to potential cardiovascular liabilities, this compound remains a valuable research tool for probing the allosteric modulation of muscarinic receptors.[1][2]

Introduction to this compound

This compound, with the chemical name 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, emerged from a functional screen for M4 allosteric modulators.[1] It acts as a positive allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3][4] This allosteric binding enhances the receptor's response to orthosteric agonists.[1][5] The M4 receptor is a significant target for the treatment of neuropsychiatric disorders like schizophrenia, and allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands.[1][6]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for M2 and M4 receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Allosteric Modulator Effects of this compound on Agonist Binding and Function
Receptor SubtypeAssayOrthosteric LigandParameterValueReference
M2 [³⁵S]GTPγS BindingAcetylcholine (ACh)Cooperativity Factor (α)19.5
M4 [³⁵S]GTPγS BindingAcetylcholine (ACh)Cooperativity Factor (α)79.4
M2 [³H]this compound BindingIperoxoBmax Increase~3.6-fold[7]
M4 [³H]this compound BindingIperoxoBmax Increase~4.7-fold[7]
M2 Allosteric Agonism-% of Max ACh Response23.2 ± 2.18%[7]
M4 Allosteric Agonism-% of Max ACh Response16.8 ± 5.01%[7]
M1, M3, M5 Allosteric Agonism-% of Max ACh Response<20%[7]

As demonstrated in the data, this compound exhibits significant positive cooperativity with acetylcholine at both M2 and M4 receptors, with a more pronounced effect at the M4 subtype. It also substantially increases the maximal binding (Bmax) of the radiolabeled form of the molecule in the presence of an orthosteric agonist. Furthermore, this compound displays modest direct agonist activity (allosteric agonism) at M2 and M4 receptors, with minimal to no activity at M1, M3, and M5 receptors.

Key Signaling Pathways

Both M2 and M4 muscarinic receptors are coupled to the Gi/o family of G proteins.[8][9][10] Upon activation, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade is a key mechanism through which these receptors exert their inhibitory effects on neuronal activity and other cellular processes.

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) Receptor M2 / M4 Receptor ACh->Receptor Orthosteric Binding This compound This compound This compound->Receptor Allosteric Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response

Figure 1: M2 and M4 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's selectivity has relied on well-established pharmacological assays. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and binding characteristics of a compound to its receptor.

This assay is used to determine if a test compound binds to the orthosteric site of the muscarinic receptors by measuring its ability to compete with the binding of a known orthosteric radioligand, [³H]N-methylscopolamine ([³H]NMS).

Protocol:

  • Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of this compound.

  • Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC₅₀). Studies have confirmed that this compound does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes.[3]

NMS_Competition_Workflow start Start prepare_membranes Prepare M2/M4 Receptor Membranes start->prepare_membranes incubate Incubate Membranes with [³H]NMS and varying concentrations of this compound prepare_membranes->incubate equilibrate Equilibrate at 25°C for 60 min incubate->equilibrate filtrate Rapid Filtration to Separate Bound and Free Ligand equilibrate->filtrate count Quantify Radioactivity (Liquid Scintillation) filtrate->count analyze Analyze Data to Determine IC₅₀ of this compound count->analyze end End analyze->end

Figure 2: [³H]NMS Competition Binding Assay Workflow.

This assay directly measures the binding of radiolabeled this compound to the allosteric site on M2 and M4 receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.

  • Incubation: Membranes (e.g., 15 µg) are incubated with varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM) in the presence of a fixed concentration of an orthosteric agonist (e.g., 100 µM acetylcholine).[7]

  • Equilibration: The incubation is carried out for 1 hour at 25°C to allow the binding to reach equilibrium.[7]

  • Separation and Quantification: As described in the [³H]NMS competition assay.

  • Data Analysis: The specific binding data are analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.[7]

Functional Assays

Functional assays measure the cellular response following receptor activation and are essential for characterizing the modulatory effects of compounds like this compound.

This assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[11] It can determine the potency (EC₅₀) and efficacy (Emax) of a ligand.[11]

Protocol:

  • Membrane Preparation: Cell membranes expressing the human M2 or M4 muscarinic receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of an orthosteric agonist (e.g., acetylcholine) in the presence or absence of a fixed concentration of this compound.

  • Reaction Initiation and Termination: The binding reaction is initiated and allowed to proceed for a specific time at a controlled temperature. The reaction is then terminated by rapid filtration.

  • Separation and Quantification: As described in the radioligand binding assays.

  • Data Analysis: The amount of [³⁵S]GTPγS bound to the G proteins is quantified. The data are analyzed to determine the EC₅₀ and Emax of the orthosteric agonist in the presence and absence of this compound, allowing for the calculation of the cooperativity factor (α).

GTPgS_Assay_Workflow start Start prepare_membranes Prepare M2/M4 Receptor Membranes start->prepare_membranes incubate Incubate Membranes with [³⁵S]GTPγS, GDP, Agonist, and this compound prepare_membranes->incubate initiate_reaction Initiate and Run Reaction incubate->initiate_reaction terminate_reaction Terminate Reaction by Rapid Filtration initiate_reaction->terminate_reaction quantify Quantify Bound [³⁵S]GTPγS terminate_reaction->quantify analyze Analyze Data for EC₅₀, Emax, and Cooperativity Factor quantify->analyze end End analyze->end

Figure 3: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a well-characterized positive allosteric modulator with marked selectivity for the M2 and M4 muscarinic acetylcholine receptors. The quantitative data clearly demonstrate its potentiation of agonist activity at these subtypes, with a more pronounced effect on the M4 receptor. The detailed experimental protocols provided herein offer a guide for the continued use of this compound as a valuable pharmacological tool in the study of muscarinic receptor function and allosteric modulation. Understanding the selectivity profile and mechanism of action of such compounds is critical for the rational design of future therapeutics targeting the muscarinic system with improved subtype selectivity and reduced off-target effects.

References

LY2119620: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a synthetic organic molecule that has garnered significant interest in the field of pharmacology as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a PAM, this compound enhances the affinity and/or efficacy of orthosteric ligands, such as the endogenous neurotransmitter acetylcholine (ACh), at its target receptors.[3] This property makes it a valuable tool for studying the physiological roles of M2 and M4 receptors and a potential starting point for the development of novel therapeutics targeting these receptors, which are implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, is a complex heterocyclic molecule.[2] Its structure is characterized by a thieno[2,3-b]pyridine (B153569) core, which is substituted with various functional groups that contribute to its specific binding and modulatory activity at the M2 and M4 mAChRs.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide
SMILES CN1CCN(CC1)C(=O)COC1=C(Cl)C(C)=C2C(N)=C(SC2=N1)C(=O)NC1CC1
Molecular Formula C19H24ClN5O3S
Molecular Weight 437.94 g/mol
CAS Number 886047-22-9
Appearance White to light yellow solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 87 mg/mL) and 1eq. HCl. Insoluble in water.

Table 2: Physicochemical Properties of this compound

PropertyValue
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 2
Rotatable Bonds 7
Topological Polar Surface Area 129.03 Ų
LogP (calculated) 2.8

Pharmacological Properties and Mechanism of Action

This compound acts as a positive allosteric modulator at M2 and M4 muscarinic receptors.[1][2] It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands like acetylcholine bind.[4][5] This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of the orthosteric agonist.[3]

Allosteric Modulation of Agonist Binding and Function

This compound has been shown to potentiate the activity of various orthosteric agonists, including acetylcholine, oxotremorine-M (Oxo-M), and iperoxo.[6][7] The degree of potentiation, or cooperativity, is dependent on the specific agonist-receptor pair. For instance, in GTPγS binding assays, the cooperativity factor (α) for this compound in the presence of acetylcholine is 19.5 for the M2 receptor and 79.4 for the M4 receptor.[2][7] This indicates a significant enhancement of agonist-induced G-protein activation.

Interestingly, this compound also exhibits some degree of allosteric agonism on its own, meaning it can activate the M2 and M4 receptors in the absence of an orthosteric agonist, albeit with modest efficacy compared to full agonists.[8][9][10]

dot

ACh Acetylcholine (Orthosteric Agonist) M2M4_inactive M2/M4 Receptor (Inactive State) ACh->M2M4_inactive Binds M2M4_active M2/M4 Receptor (Active State) M2M4_inactive->M2M4_active Conformational Change G_protein G-protein M2M4_active->G_protein Activates This compound This compound (PAM) This compound->M2M4_inactive Binds to Allosteric Site This compound->M2M4_active Enhances Agonist Binding & Efficacy Signaling Downstream Signaling G_protein->Signaling Initiates start Start prep_membranes Prepare Cell Membranes (M2/M4 expressing) start->prep_membranes mix_reagents Combine Membranes, [3H]NMS, and this compound prep_membranes->mix_reagents incubate Incubate at RT (2-3 hours) mix_reagents->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters (ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Input Agonist This compound Membranes Preincubation Pre-incubation (30°C) Input->Preincubation Add_GTPgS Add [35S]GTPγS Preincubation->Add_GTPgS Incubation Incubation (30°C) Add_GTPgS->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, α) Counting->Analysis

References

The Role of LY2119620 in GPCR Allosteric Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a PAM, this compound binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists, offering a nuanced approach to modulating receptor activity with potential therapeutic advantages, including increased receptor subtype selectivity.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action at the M2 receptor, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its effects by binding to the extracellular vestibule of the M2 muscarinic receptor.[4] This binding event induces conformational changes in the receptor that stabilize the active state, thereby potentiating the effects of orthosteric agonists.[2] Structural studies have revealed that this compound recognizes a largely pre-formed binding site in the extracellular vestibule of the iperoxo-bound M2 receptor, leading to a slight contraction of this outer binding pocket.[4] The modulatory effects of this compound are "probe-dependent," meaning the magnitude of positive cooperativity varies depending on the specific orthosteric agonist it is paired with.[1][3] For instance, the largest cooperativity in GTPγS assays is observed with the orthosteric agonist oxotremorine (B1194727) M (Oxo-M).[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the allosteric modulatory effects of this compound on the M2 muscarinic receptor.

Table 1: Functional Potency of Orthosteric Agonists in the Presence of this compound at the M2 Receptor (GTPγS Assay)

Orthosteric AgonistThis compound Concentration (µM)EC50 (nM)Fold Potentiation
Acetylcholine 0180 ± 30-
0.04110 ± 201.6
0.170 ± 102.6
0.430 ± 56.0
115 ± 312.0
38 ± 222.5
105 ± 136.0
Oxotremorine M 035 ± 6-
0.0420 ± 41.8
0.112 ± 22.9
0.45 ± 17.0
12.5 ± 0.514.0
31.2 ± 0.329.2
100.8 ± 0.243.8
Iperoxo 05.0 ± 0.9-
0.043.2 ± 0.61.6
0.12.0 ± 0.42.5
0.41.0 ± 0.25.0
10.6 ± 0.18.3
30.4 ± 0.112.5
100.3 ± 0.116.7

Data adapted from functional [³⁵S]GTPγS binding assays. EC50 values represent the mean ± S.E.M. of at least three independent experiments.

Table 2: Allosteric Ternary Complex Model Binding Parameters for this compound at the M2 Receptor

ParameterDescriptionValue (mean ± SEM)
Ki (Iperoxo) Dissociation constant of iperoxo2.8 ± 0.5 nM
Ki ([³H]-NMS) Dissociation constant of [³H]-NMS0.21 ± 0.03 nM
KB (this compound) Dissociation constant of this compound130 ± 20 nM
α Cooperativity factor between this compound and iperoxo18 ± 3
β Cooperativity factor between this compound and [³H]-NMS0.45 ± 0.07

Parameters were estimated from radioligand binding assays using the allosteric ternary complex model.[5]

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[2] Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of the G protein can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. This compound, as a PAM, enhances the agonist-mediated activation of this pathway.

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular M2R M2 Receptor G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to orthosteric site This compound This compound (PAM) This compound->M2R Binds to allosteric site Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP ATP->AC

M2 receptor signaling pathway with this compound modulation.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the binding affinity (Ki or Kd) of ligands and for studying the cooperativity between orthosteric and allosteric modulators. A common approach involves competition binding assays using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing M2 receptors start->prep incubate Incubate membranes with: - [³H]-NMS (radioligand) - Competing ligand (e.g., Iperoxo) - this compound (at various concentrations) prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation - Model allosteric interactions quantify->analyze end End analyze->end GTPgS_Assay_Workflow start Start prep Prepare cell membranes expressing M2 receptors start->prep incubate Incubate membranes with: - Orthosteric agonist (at various concentrations) - this compound (at various concentrations) - GDP - [³⁵S]GTPγS prep->incubate separate Separate bound and free [³⁵S]GTPγS (e.g., via filtration) incubate->separate quantify Quantify bound [³⁵S]GTPγS (scintillation counting) separate->quantify analyze Data Analysis: - Generate dose-response curves - Determine EC50 and Emax quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Basic Research Applications of LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a research tool, it offers high affinity and has been instrumental in elucidating the pharmacological and structural nuances of these important G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, detailed experimental protocols, quantitative pharmacological data, and visualization of its signaling pathways. While it showed potential, this compound was deemed unsuitable as a therapeutic due to cross-reactivity with the M2 receptor, which could lead to cardiovascular liabilities.[1][2] Nevertheless, its utility in preclinical research is significant, particularly due to its development into a radiotracer, [3H]this compound.[3]

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the M2 and M4 receptors that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[4] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[2][5] Crystallography studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor.[5] This interaction stabilizes a conformation of the receptor that has a higher affinity for agonists, thereby potentiating their effects.[5] this compound exhibits strong positive cooperativity with agonists like iperoxo (B8088848) and oxotremorine (B1194727) M (Oxo-M).[1][5] It also displays modest allosteric agonism on its own at both M2 and M4 receptors.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Allosteric Modulator Properties of this compound at M2 and M4 Receptors

ParameterM2 ReceptorM4 ReceptorReference
Allosteric Agonism (% of max response)23.2 ± 2.1816.8 ± 5.01[6]
KB (unoccupied receptor)~1.9 - 3.4 µM~1.9 - 3.4 µM[6]

Table 2: Effect of this compound on Agonist Binding at M2 and M4 Receptors

AgonistParameterM2 ReceptorM4 ReceptorReference
Iperoxolog(αβ)2.1 ± 0.1Not Reported[5]
Oxo-MFold Potentiation (at 10 µM this compound)~10Not Reported[1]
[3H]Oxo-MBmax (fmol/mg) without this compound793 ± 1.95284 ± 18.3[6]
[3H]Oxo-MBmax (fmol/mg) with 10 µM this compound2850 ± 1621340 ± 42.2[6]

Table 3: Radioligand Binding Parameters for [3H]this compound

Orthosteric Ligand (100 µM)ReceptorKd (nM)Bmax (fmol/mg)Reference
IperoxoM24.9 ± 0.92850 ± 162[7]
IperoxoM43.5 ± 0.51340 ± 42[7]
AcetylcholineM211.2 ± 2.1793 ± 2[7]
AcetylcholineM410.3 ± 1.2284 ± 18[7]
Oxotremorine MM26.7 ± 1.12130 ± 112[7]
Oxotremorine MM44.8 ± 0.61020 ± 33[7]

Signaling Pathways

This compound modulates M2 and M4 receptor signaling, which are primarily coupled to Gi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels. A significant downstream consequence of M2/M4 receptor activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G protein-dependent and β-arrestin-mediated pathways.

LY2119620_Signaling_Pathway cluster_receptor M2/M4 Receptor cluster_gprotein G Protein Signaling cluster_downstream Downstream Effectors cluster_barrestin β-Arrestin Pathway This compound This compound (PAM) Receptor M2/M4 Receptor This compound->Receptor Allosteric Binding Agonist Agonist (e.g., ACh, Iperoxo) Agonist->Receptor Orthosteric Binding G_protein Gi/o Protein Receptor->G_protein Activation bArrestin β-Arrestin Receptor->bArrestin Recruitment G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC PLC PLC G_betagamma->PLC cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MEK MEK1/2 PKC->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Nuclear Translocation bArrestin->MEK Scaffolding

Caption: Signaling pathway of M2/M4 receptors modulated by this compound.

Experimental Protocols

Radioligand Binding Assay with [3H]this compound

This protocol is used to directly measure the binding of this compound to the allosteric site of M2 and M4 receptors.

Materials:

  • Cell membranes expressing M2 or M4 receptors (e.g., from CHO or HEK293 cells)

  • [3H]this compound (Radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Orthosteric ligands (e.g., acetylcholine, iperoxo, atropine)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of [3H]this compound (e.g., 0.2 to 60 nM) in assay buffer.[6]

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).

    • 50 µL of the desired concentration of orthosteric ligand (e.g., 100 µM).

    • 100 µL of diluted cell membranes (typically 15 µg of protein).[6]

    • 50 µL of [3H]this compound dilution.

  • Incubate the plate for 1 hour at 25°C with gentle agitation.[6]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax values.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: [3H]this compound dilutions, membranes, buffers start->prepare_reagents plate_setup Plate Setup (96-well): Add buffer/unlabeled ligand, orthosteric ligand, membranes, and [3H]this compound prepare_reagents->plate_setup incubation Incubate: 1 hour at 25°C plate_setup->incubation filtration Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate specific binding, K_d, and B_max scintillation->analysis end End analysis->end

Caption: Workflow for a [3H]this compound radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to M2 and M4 receptors.

Materials:

  • Cell membranes expressing M2 or M4 receptors

  • [35S]GTPγS

  • GDP

  • This compound

  • Orthosteric agonist (e.g., ACh, Oxo-M)

  • GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method)

Procedure:

  • Pre-incubate cell membranes (10-20 µg) with this compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).

  • Add the orthosteric agonist at various concentrations.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads.

  • If using filtration, wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS by scintillation counting.

  • Plot the data as a function of agonist concentration to determine EC50 and Emax values.

GTP_gamma_S_Workflow start Start preincubation Pre-incubate Membranes with this compound and GDP start->preincubation add_agonist Add Orthosteric Agonist preincubation->add_agonist add_gtp Add [35S]GTPγS add_agonist->add_gtp incubation Incubate: 30-60 min at 30°C add_gtp->incubation termination Terminate Reaction (Filtration or SPA) incubation->termination counting Scintillation Counting termination->counting analysis Data Analysis: Determine EC50 and Emax counting->analysis end End analysis->end

Caption: Workflow for a GTPγS binding assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the downstream signaling consequence of M2/M4 receptor activation.

Materials:

  • Whole cells expressing M2 or M4 receptors (e.g., HEK293 or CHO cells)

  • Serum-free cell culture medium

  • This compound

  • Orthosteric agonist

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat cells with desired concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with the orthosteric agonist for a predetermined time (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

  • Quantify band intensities to determine the level of ERK1/2 phosphorylation.

ERK_Phosphorylation_Workflow start Start cell_culture Cell Culture and Serum Starvation start->cell_culture treatment Treat with this compound and Agonist cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot Transfer lysis->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping and Re-probing (anti-total ERK) detection->stripping quantification Band Quantification and Analysis stripping->quantification end End quantification->end

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

Conclusion

This compound is a valuable pharmacological tool for the in-depth study of M2 and M4 muscarinic receptors. Its properties as a potent and selective positive allosteric modulator, available in both unlabeled and radiolabeled forms, enable a wide range of in vitro experiments. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of muscarinic receptor pharmacology, signaling, and its role in various physiological and pathological processes.

References

LY2119620: A Pharmacological Tool for Probing Muscarinic M2 and M4 Receptor Allostery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1] Developed as a research tool, it has proven invaluable for characterizing the allosteric binding sites on these receptors and understanding the nuances of their activation. While its cross-reactivity with the M2 receptor precludes its use as a therapeutic agent due to potential cardiovascular liabilities, this compound's well-defined pharmacological profile and its availability as a radioligand make it an essential tool for in vitro and in vivo studies of muscarinic receptor function.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M2 and M4 receptors that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[1] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists. Crystallographic studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor, just above the orthosteric binding pocket.[2] This interaction induces a slight contraction of this outer pocket, thereby stabilizing the active conformation of the receptor and potentiating the effects of the primary agonist.[2]

This compound exhibits "probe dependence," meaning its modulatory effects can vary depending on the specific orthosteric agonist it is paired with.[1] It demonstrates strong positive cooperativity with the agonist iperoxo (B8088848) at the M2 receptor.[2] The compound also displays modest allosteric agonism on its own, capable of activating M2 and M4 receptors in the absence of an orthosteric agonist, albeit with lower efficacy compared to full agonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at human M2 and M4 muscarinic receptors.

Table 1: Allosteric Ternary Complex Model Binding Parameters for this compound at the Human M2 Receptor

ParameterValue (mean ± SEM)DescriptionReference
pKB5.77 ± 0.10Negative logarithm of the equilibrium dissociation constant of this compound for the free receptor.[2]
pKi (Iperoxo)8.51 ± 0.04Negative logarithm of the equilibrium dissociation constant of iperoxo.[2]
Log α (Iperoxo)1.40 ± 0.09 (α = 25)Logarithm of the binding cooperativity factor between this compound and iperoxo.[2]
Log α' ([³H]-NMS)-0.26 ± 0.03 (α' = 0.6)Logarithm of the binding cooperativity factor between this compound and [³H]-NMS.[2]

Table 2: Functional Allosteric Interaction of Iperoxo and this compound at the Human M2 Receptor

Parameter[³⁵S]GTPγS AssayERK1/2 AssayDescriptionReference
pKB5.73 ± 0.115.84 ± 0.18Negative logarithm of the equilibrium dissociation constant of this compound.[2]
log αβ1.42 ± 0.09 (αβ = 26)1.30 ± 0.20 (αβ = 20)Logarithm of the product of the binding cooperativity (α) and efficacy modulation (β) factors.[2]
log τB-0.28 ± 0.050.33 ± 0.09Logarithm of the operational efficacy parameter of this compound as an allosteric agonist.[2]

Table 3: Cooperativity of this compound with Acetylcholine (ACh) at M2 and M4 Receptors

ReceptorCooperativity Factor (α) with AChReference
M219.5[3]
M479.4[3]

Table 4: Allosteric Agonism of this compound at M2 and M4 Receptors

ReceptorAllosteric Agonism (% of max response)Reference
M223.2 ± 2.18%[4]
M416.8 ± 5.01%[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The binding of an orthosteric agonist (e.g., Acetylcholine) to the M2/M4 muscarinic receptor, facilitated by the positive allosteric modulator this compound, leads to the activation of intracellular G-proteins. This diagram illustrates the simplified signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane M2R M2/M4 Receptor (Inactive) M2R_active M2/M4 Receptor (Active) G_protein_inactive G-protein (GDP-bound) G_protein_active G-protein (GTP-bound) G_protein_inactive->G_protein_active GDP -> GTP ACh Acetylcholine (Orthosteric Agonist) ACh->M2R_active Binds This compound This compound (PAM) This compound->M2R_active Enhances Binding M2R_active->G_protein_active Activates Downstream Downstream Signaling G_protein_active->Downstream Initiates

M2/M4 Receptor G-protein signaling pathway.
Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize this compound.

Radioligand Binding Assay Workflow

This workflow outlines the steps for a competition binding assay to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand.

radioligand_workflow start Start prep Prepare cell membranes expressing M2/M4 receptors start->prep incubate Incubate membranes with [³H]-NMS (radioligand), unlabeled agonist, and this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filters to remove unbound radioligand separate->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Analyze data to determine Ki and cooperativity (α) count->analyze end End analyze->end

Workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay Workflow

This workflow details the procedure for a functional assay to measure G-protein activation in response to agonist and this compound.

gtpys_workflow start Start prep Prepare cell membranes expressing M2/M4 receptors start->prep incubate Incubate membranes with orthosteric agonist, this compound, GDP, and [³⁵S]GTPγS prep->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [³⁵S]GTPγS terminate->wash count Quantify bound [³⁵S]GTPγS using scintillation counting wash->count analyze Analyze data to determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Workflow for a [³⁵S]GTPγS functional assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays

This protocol is adapted from studies characterizing the allosteric interactions of this compound at muscarinic receptors.

Objective: To determine the binding affinity (Ki) of orthosteric ligands and the cooperativity (α) with this compound.

Materials:

  • Cell membranes from CHO cells stably expressing human M2 or M4 muscarinic receptors.

  • Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled orthosteric agonist (e.g., iperoxo, acetylcholine).

  • This compound.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA). Dilute membranes to the desired final concentration in binding buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • 50 µL of binding buffer or this compound at various concentrations.

    • 50 µL of unlabeled orthosteric agonist at various concentrations.

    • 50 µL of [³H]-NMS at a final concentration close to its Kd.

    • 50 µL of diluted cell membranes.

    • For determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) instead of the unlabeled agonist.

  • Incubation: Incubate the plates at 25°C for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ values. Calculate the Ki values using the Cheng-Prusoff equation. The cooperativity factor (α) can be determined by analyzing the effect of this compound on the agonist's affinity.

[³⁵S]GTPγS Functional Assays

This protocol is designed to measure the functional consequence of M2/M4 receptor activation by an orthosteric agonist in the presence of this compound.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an orthosteric agonist and the modulatory effects of this compound.

Materials:

  • Cell membranes from CHO cells stably expressing human M2 or M4 muscarinic receptors.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS.

  • GDP.

  • Orthosteric agonist (e.g., iperoxo, acetylcholine).

  • This compound.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • 25 µL of assay buffer or this compound at various concentrations.

    • 25 µL of orthosteric agonist at various concentrations.

    • 50 µL of diluted cell membranes.

    • 50 µL of GDP to a final concentration of 10 µM.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: As described in the radioligand binding assay protocol.

  • Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a well-characterized and indispensable pharmacological tool for the study of muscarinic M2 and M4 receptors. Its nature as a positive allosteric modulator, coupled with the availability of extensive quantitative data and established experimental protocols, allows researchers to precisely investigate the mechanisms of allosteric modulation and its impact on receptor function. The information and methodologies presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of muscarinic receptor pharmacology and its role in health and disease.

References

An In-depth Technical Guide to the Allosteric Agonism of LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of LY2119620, a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors. This document details its mechanism of action, presents key quantitative data from seminal studies, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Allosteric Modulation by this compound

This compound (3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] thieno[2,3-b]pyridine-2-carboxamide) is a positive allosteric modulator that selectively targets the M2 and M4 muscarinic acetylcholine receptors.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the receptor.[2][3] This binding induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists.[4]

This compound exhibits "probe dependence," meaning its modulatory effects can vary depending on the orthosteric agonist it is paired with.[1] It has been shown to potentiate the activity of several agonists, including acetylcholine, oxotremorine (B1194727) M (Oxo-M), and iperoxo.[1] Notably, this compound also displays modest allosteric agonism, meaning it can activate the M2 and M4 receptors on its own, albeit with lower efficacy compared to orthosteric agonists.[2][3]

Developed from an M4 allosteric functional screen, this compound's therapeutic potential is limited by its cross-reactivity with the M2 receptor, which could lead to cardiovascular side effects.[1] However, its potent PAM activity has made it a valuable tool for studying the mechanisms of allosteric modulation and for the structural elucidation of the M2 receptor in its active state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the allosteric agonism of this compound at the M2 and M4 muscarinic receptors.

Table 1: Allosteric Modulator Properties of this compound at the M2 Receptor

ParameterValueAssay ConditionReference
pKB5.77 ± 0.10Radioligand Binding ([3H]-NMS)[2]
pKB5.73 ± 0.11[35S]GTPγS Binding[2]
pKB5.84 ± 0.18ERK1/2 Phosphorylation[2]
log α (with iperoxo)1.40 ± 0.09 (α = 25)Radioligand Binding ([3H]-NMS)[2]
log α' (with [3H]-NMS)-0.26 ± 0.03 (α' = 0.6)Radioligand Binding[2]
log αβ (with iperoxo)1.42 ± 0.09 (αβ = 26)[35S]GTPγS Binding[2]
log αβ (with iperoxo)1.30 ± 0.20 (αβ = 20)ERK1/2 Phosphorylation[2]
log τB-0.28 ± 0.05[35S]GTPγS Binding[2]
log τB0.33 ± 0.09ERK1/2 Phosphorylation[2]

Table 2: Cooperativity of this compound with Various Agonists at M2 and M4 Receptors

ReceptorOrthosteric AgonistCooperativity Factor (α)Reference
M2Acetylcholine19.5[5]
M4Acetylcholine79.4[5]
M2Iperoxo25[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways modulated by this compound and the conceptual framework of its allosteric action.

G_protein_signaling cluster_receptor Cell Membrane cluster_ligands cluster_downstream Intracellular Signaling M2_M4 M2/M4 Receptor G_protein Gi/o Protein M2_M4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP ACh Acetylcholine ACh->M2_M4 Orthosteric Binding This compound This compound This compound->M2_M4 Allosteric Binding PKA PKA cAMP->PKA Activation ERK ERK1/2 PKA->ERK Phosphorylation Cascade Cellular_Response Cellular Response ERK->Cellular_Response

Caption: M2/M4 receptor signaling pathway modulated by this compound.

Allosteric_Modulation_Concept cluster_receptor_states Receptor States Inactive_Receptor Inactive Receptor Active_Receptor Active Receptor Inactive_Receptor->Active_Receptor Basal Activity Agonist Orthosteric Agonist Agonist->Active_Receptor Increased Activation PAM Positive Allosteric Modulator (this compound) PAM->Active_Receptor Enhanced Agonist Binding & Efficacy Experimental_Workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: In-depth Analysis cluster_phase3 Phase 3: Structural & Advanced Studies Binding_Assay Radioligand Binding Assay Probe_Dependence Probe Dependence Studies Binding_Assay->Probe_Dependence Functional_Screen Initial Functional Screen (e.g., [35S]GTPγS) Functional_Screen->Probe_Dependence Downstream_Signaling Downstream Signaling Assays (e.g., pERK) Probe_Dependence->Downstream_Signaling Kinetics Binding Kinetics Probe_Dependence->Kinetics Mutagenesis Site-Directed Mutagenesis Downstream_Signaling->Mutagenesis Kinetics->Mutagenesis Crystallography X-ray Crystallography Mutagenesis->Crystallography

References

Methodological & Application

Application Notes and Protocols for LY2119620 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric modulation enhances the affinity and/or efficacy of orthosteric agonists.[2][3] The tritiated version, [³H]this compound, has been developed as a valuable radioligand to directly probe the allosteric binding sites of the human M₂ and M₄ mAChRs.[4][5] This document provides detailed protocols for utilizing [³H]this compound in radioligand binding assays, including saturation and competition experiments, to characterize the interaction of novel compounds with these receptors.

Data Presentation

Table 1: Binding Characteristics of this compound at M₂ and M₄ Muscarinic Receptors
ParameterM₂ ReceptorM₄ ReceptorReference
Allosteric Agonism 23.2 ± 2.18%16.8 ± 5.01%[6][7]
KB (Allosteric Site) ~1.9 to 3.4 µM~1.9 to 3.4 µM[7]
Cooperativity Factor (α) with ACh 19.579.4[1]
Effect on Bmax (with 10 µM this compound) Increase from 793 ± 1.95 to 2850 ± 162 fmol/mgIncrease from 284 ± 18.3 to 1340 ± 42.2 fmol/mg[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of M₂/M₄ muscarinic receptors and the general workflow for the [³H]this compound radioligand binding assay.

M2_M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) Receptor M₂/M₄ Receptor ACh->Receptor Orthosteric Binding PAM This compound (PAM) PAM->Receptor Allosteric Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: M₂/M₄ Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing M₂ or M₄ receptors) Assay_Setup 2. Assay Setup (membranes, [³H]this compound, buffer ± competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing 5. Filter Washing (remove non-specifically bound radioligand) Filtration->Washing Counting 6. Scintillation Counting (quantify bound radioactivity) Washing->Counting Analysis 7. Data Analysis (calculate Kd, Bmax, Ki) Counting->Analysis

Caption: Experimental Workflow for [³H]this compound Radioligand Binding Assay.

Experimental Protocols

I. Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes expressing the target muscarinic receptor.

Materials:

  • Cells expressing M₂ or M₄ muscarinic receptors

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease Inhibitor Cocktail

  • Cryoprotectant Buffer: Lysis buffer with 10% sucrose

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize the cell pellet in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. [³H]this compound Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.

Materials:

  • Prepared cell membranes (15 µg protein per well)

  • [³H]this compound (specific activity will vary, note for calculations)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Non-specific binding determinator: 10 µM of a suitable unlabeled allosteric ligand (e.g., unlabeled this compound)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well.

  • For total binding wells, add 150 µL of the membrane preparation, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM).

  • For non-specific binding wells, add 150 µL of the membrane preparation, 50 µL of the non-specific binding determinator, and 50 µL of the same varying concentrations of [³H]this compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).

  • Dry the filters for 30 minutes at 50°C.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of [³H]this compound.

  • Plot the specific binding versus the concentration of [³H]this compound.

  • Fit the data using a non-linear regression model for one-site specific binding to determine the Kd and Bmax values.

III. [³H]this compound Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the allosteric site.

Materials:

  • Same materials as the saturation binding assay.

  • Unlabeled test compounds at various concentrations.

Procedure:

  • Follow steps 1 and 2 of the saturation binding assay protocol.

  • To each well, add 150 µL of the membrane preparation (15 µg protein), 50 µL of the unlabeled test compound at various concentrations, and 50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd value).

  • For total binding, add 50 µL of Assay Buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of an unlabeled allosteric ligand.

  • Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol (steps 5-9).

Data Analysis:

  • Plot the percentage of specific binding of [³H]this compound against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of [³H]this compound used in the assay.

    • Kd is the equilibrium dissociation constant of [³H]this compound determined from the saturation binding assay.

References

Application Notes and Protocols for LY2119620 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Mechanism of Action of LY2119620

It is critical to note that this compound is not a Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. Extensive research has characterized this compound as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[2][4] This binding results in an enhancement of the receptor's response to orthosteric agonists.[1]

This document provides detailed application notes and protocols for the use of this compound in functional assays appropriate for a muscarinic M2/M4 receptor PAM. A brief overview of assays for GlyT1 inhibitors is included for clarity and to address the initial query.

Overview of Muscarinic M2/M4 Receptor Signaling and Positive Allosteric Modulation

The M2 and M4 muscarinic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.[5] They are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[6]

Positive allosteric modulators like this compound can potentiate the effects of endogenous agonists such as acetylcholine, offering a more subtle and potentially more therapeutic approach to receptor modulation compared to direct-acting agonists.[7]

Signaling Pathway of M2/M4 Muscarinic Receptors

M2_M4_Signaling cluster_membrane Cell Membrane M2R M2/M4 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds LY This compound (PAM) LY->M2R Binds Allosterically ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Signaling pathway of M2/M4 muscarinic receptors modulated by this compound.

Quantitative Data for this compound

The following tables summarize the pharmacological data for this compound from various functional assays.

Table 1: Allosteric Agonism of this compound

ReceptorAssay TypeParameterValue
M2GTPγS Binding% Agonism (relative to ACh)23.2 ± 2.18%[8]
M4GTPγS Binding% Agonism (relative to ACh)16.8 ± 5.01%[8]
M1, M3, M5GTPγS Binding% Agonism (relative to ACh)<20%[8]

Table 2: Cooperativity of this compound with Acetylcholine (ACh)

ReceptorParameterValue
M2Cooperativity Factor (α)19.5
M4Cooperativity Factor (α)79.4

Table 3: Binding Affinity of this compound

ReceptorAssay ConditionParameterValue
Unoccupied ReceptorRadioligand BindingKB~1.9 to 3.4 µM[8]
M2[3H]this compound Equilibrium BindingBmax (fmol/mg)793 ± 1.95[8]
M2 + 10 µM this compound[3H]this compound Equilibrium BindingBmax (fmol/mg)2850 ± 162[8]
M4[3H]this compound Equilibrium BindingBmax (fmol/mg)284 ± 18.3[8]
M4 + 10 µM this compound[3H]this compound Equilibrium BindingBmax (fmol/mg)1340 ± 42.2[8]

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional consequence of M2/M4 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G proteins.

Materials:

  • Cell membranes prepared from cells expressing human M2 or M4 receptors.

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Orthosteric agonist (e.g., Acetylcholine, Iperoxo)

  • This compound

  • Scintillation cocktail

  • Glass fiber filter mats

  • 96-well microplate

Protocol:

  • Prepare serial dilutions of this compound and the orthosteric agonist.

  • In a 96-well plate, add cell membranes (10-20 µ g/well ), GDP (to a final concentration of 10 µM), and varying concentrations of this compound.

  • Add the orthosteric agonist at various concentrations.

  • Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC50 values and the potentiation by this compound.

Experimental Workflow for [35S]GTPγS Binding Assay

GTPgS_Workflow A Prepare Reagents: - Cell Membranes (M2/M4) - [35S]GTPγS, GDP - this compound, Agonist B Add Membranes, GDP, and This compound to 96-well plate A->B C Add Orthosteric Agonist B->C D Initiate reaction with [35S]GTPγS C->D E Incubate at 30°C for 60 min D->E F Terminate by rapid filtration E->F G Wash filters F->G H Quantify radioactivity using scintillation counting G->H I Data Analysis: Non-linear regression H->I

Caption: Workflow for a [35S]GTPγS binding assay to assess this compound activity.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its cooperativity with orthosteric ligands.

Protocol for [3H]this compound Equilibrium Binding: [8]

  • Incubate cell membranes (15 µg) with various concentrations of [3H]this compound (0.2 to 60 nM) in the presence or absence of a fixed concentration of an orthosteric ligand (e.g., 100 µM).

  • Incubate for 1 hour at 25°C.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify radioactivity.

  • Determine non-specific binding in the presence of a high concentration of unlabeled this compound.

  • Calculate specific binding and analyze using a one-site specific binding model to determine Bmax and Kd.

Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)

These assays measure the functional response further down the signaling cascade.

Protocol Outline:

  • Culture cells stably expressing M2 or M4 receptors in a multi-well plate.

  • Serum-starve the cells for several hours.

  • Pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with an orthosteric agonist for a defined period (e.g., 5-15 minutes).

  • Lyse the cells and determine the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 using methods such as Western blotting or ELISA.

  • Normalize pERK1/2 levels to total ERK1/2 and analyze the dose-response curves.

Functional Assays for GlyT1 Inhibitors (For Clarification)

While this compound is not a GlyT1 inhibitor, it is useful to understand the appropriate assays for such compounds. The primary functional assay for GlyT1 inhibitors is the Radiolabeled Glycine Uptake Assay .[9][10]

Principle: This assay directly measures the function of the GlyT1 transporter by quantifying the uptake of radiolabeled glycine (e.g., [3H]glycine) into cells expressing GlyT1.[11] A potent inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.

Other assays for GlyT1 inhibitors include fluorescence-based assays that measure changes in membrane potential associated with glycine transport.[9][12]

References

Probing Allosteric Binding Sites with [3H]LY2119620: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing [3H]LY2119620, a potent and selective radioligand for investigating the allosteric binding sites of human M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). [3H]this compound serves as an invaluable tool for characterizing the binding of novel allosteric modulators and elucidating their mechanism of action.

[3H]this compound is a positive allosteric modulator (PAM) that binds to a site topographically distinct from the orthosteric acetylcholine binding site on M2 and M4 mAChRs.[1][2][3] Its use as a radioligand allows for the direct probing of this allosteric site, facilitating the discovery and characterization of new allosteric ligands.[1]

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]this compound at human M2 and M4 mAChRs.

Table 1: [3H]this compound Binding Parameters

Receptor SubtypeKd (nM)Bmax (fmol/mg protein)Reference
M2~1.9 - 3.4 µM (KB of unlabeled this compound)793 ± 1.95 (basal) to 2850 ± 162 (with 10 µM this compound)[4]
M4~1.9 - 3.4 µM (KB of unlabeled this compound)284 ± 18.3 (basal) to 1340 ± 42.2 (with 10 µM this compound)[4]

Table 2: Cooperativity of this compound with Orthosteric Agonists

Receptor SubtypeOrthosteric AgonistCooperativity Factor (α)Reference
M2Acetylcholine (ACh)19.5
M4Acetylcholine (ACh)79.4

Signaling Pathway and Allosteric Modulation

This compound positively modulates the binding and functional efficacy of orthosteric agonists at M2 and M4 receptors.[5][6] It binds to an extracellular vestibule, a common allosteric binding site for mAChRs.[3][7] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric ligand.[2]

Allosteric_Modulation_Pathway cluster_receptor M2/M4 Muscarinic Receptor cluster_ligands Ligands cluster_downstream Downstream Signaling ortho_site Orthosteric Site G_protein G-protein Activation ortho_site->G_protein Conformational Change & Enhanced Signaling allo_site Allosteric Site allo_site->G_protein Conformational Change & Enhanced Signaling ACh Acetylcholine (Orthosteric Agonist) ACh->ortho_site Binds to This compound [3H]this compound (Allosteric Modulator) This compound->allo_site Binds to response Cellular Response G_protein->response

Caption: Allosteric modulation of M2/M4 mAChR signaling by [3H]this compound.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays using [3H]this compound. These protocols are adapted from standard methodologies for studying G protein-coupled receptors.[8][9][10][11]

Protocol 1: Saturation Binding Assay

This assay is used to determine the density of allosteric binding sites (Bmax) and the equilibrium dissociation constant (Kd) of [3H]this compound.

Materials:

  • Membrane preparations from cells expressing human M2 or M4 mAChRs.

  • [3H]this compound (specific activity ~X Ci/mmol).

  • Unlabeled this compound or another suitable competing allosteric ligand for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filter harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .[10]

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of [3H]this compound:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM), and 150 µL of the membrane preparation.[4][10]

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of varying concentrations of [3H]this compound, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[4][10]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding (in fmol/mg protein) against the concentration of [3H]this compound.

    • Analyze the data using non-linear regression (one-site specific binding model) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the allosteric binding site labeled by [3H]this compound.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compounds (allosteric modulators).

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of the fixed concentration of [3H]this compound, and 150 µL of membrane preparation.

    • Competition: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of the fixed concentration of [3H]this compound, and 150 µL of membrane preparation.

  • Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound determined from the saturation binding assay.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents (Membranes, Buffers, Ligands) setup_assay Set up 96-well Plate (Total, Non-specific, Competition) start->setup_assay incubation Incubate at 25°C for 60 min setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate Kd, Bmax, IC50, Ki) counting->analysis end End: Characterize Allosteric Ligand analysis->end

Caption: General workflow for a radioligand binding assay.

Conclusion

[3H]this compound is a critical tool for the investigation of allosteric modulation at M2 and M4 muscarinic receptors. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this radioligand in their drug discovery and development efforts. Careful execution of these experiments will yield valuable insights into the pharmacology of novel allosteric modulators.

References

Application Notes and Protocols for In Vivo Studies of LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2][3] While its development as a therapeutic has been hampered by potential cardiovascular liabilities associated with M2 receptor modulation, this compound remains a valuable research tool for elucidating the roles of M2 and M4 receptors in physiological and pathological processes.[1][2] These application notes provide a comprehensive overview of the in vitro pharmacological properties of this compound and a detailed, hypothetical in vivo study design for researchers investigating its potential antipsychotic-like effects and cardiovascular safety profile in preclinical rodent models.

In Vitro Pharmacology of this compound

The following tables summarize the in vitro binding and functional characteristics of this compound at human M2 and M4 muscarinic receptors.

Table 1: Allosteric Modulator Properties of this compound

ParameterM2 ReceptorM4 ReceptorReference
PAM Effect on ACh Potency PotentiatesPotentiates[4]
Cooperativity Factor (α) with ACh 19.579.4[4]
Binding Site Extracellular vestibuleExtracellular vestibule[4]

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide[2]
Molecular Weight 437.94 g/mol [4]
Purity ≥98% (HPLC)[4]
Solubility Soluble in DMSO and 1eq. HCl[4]

Hypothetical In Vivo Study Design

Due to limited publicly available in vivo data for this compound, the following section outlines a comprehensive, hypothetical study design to assess its antipsychotic-like efficacy and cardiovascular safety in rodents. This protocol is based on the known pharmacology of M4 receptor agonists and the safety concerns associated with M2 receptor modulation.

Objective 1: To Evaluate the Antipsychotic-Like Efficacy of this compound in a Rodent Model of Schizophrenia

A common animal model to assess antipsychotic potential is the amphetamine-induced hyperlocomotion model.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and handled daily for three days before testing to minimize stress.

  • Drug Preparation:

    • This compound: Dissolve in a vehicle of 20% Captisol® in sterile water. Prepare fresh on the day of the experiment.

    • d-Amphetamine: Dissolve in 0.9% saline.

  • Experimental Groups (n=10 per group):

    • Vehicle (20% Captisol®) + Saline

    • Vehicle + d-Amphetamine (1.5 mg/kg, subcutaneous)

    • This compound (1, 3, 10 mg/kg, oral gavage) + d-Amphetamine (1.5 mg/kg, s.c.)

    • Positive Control (e.g., Olanzapine, 3 mg/kg, intraperitoneal) + d-Amphetamine (1.5 mg/kg, s.c.)

  • Administration:

    • Administer this compound or vehicle orally 60 minutes prior to the d-amphetamine challenge.

    • Administer the positive control intraperitoneally 30 minutes prior to the d-amphetamine challenge.

    • Administer d-amphetamine or saline subcutaneously.

  • Behavioral Assessment:

    • Immediately after d-amphetamine administration, place individual rats in open-field activity chambers.

    • Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes using an automated activity monitoring system.

  • Data Analysis:

    • Analyze locomotor activity data using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle + d-amphetamine group.

Objective 2: To Assess the Cardiovascular Safety Profile of this compound in Telemetered Rodents

Continuous monitoring of cardiovascular parameters is crucial to evaluate the M2 receptor-mediated side effects.

Experimental Protocol:

  • Animal Model: Male beagle dogs implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.

  • Acclimation: Allow animals to recover from surgery for at least two weeks and acclimate to the study conditions.

  • Drug Preparation: Prepare this compound in a suitable vehicle for intravenous administration (e.g., 20% Captisol® in sterile water, filtered).

  • Experimental Design: A crossover design is recommended where each animal receives all treatments with a sufficient washout period between doses.

  • Treatment Groups:

    • Vehicle

    • This compound (0.1, 0.3, 1 mg/kg, intravenous infusion over 15 minutes)

  • Data Collection:

    • Record baseline cardiovascular data for at least 24 hours prior to dosing.

    • Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-administration.

  • Data Analysis:

    • Analyze changes from baseline for key cardiovascular parameters (e.g., heart rate, PR interval, QTc interval, blood pressure) at various time points post-dose.

    • Use a repeated-measures ANOVA to assess treatment effects over time.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound at M4 Muscarinic Receptors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gia Gi/o M4R->Gia Activates LY This compound (PAM) LY->M4R Enhances ACh Binding AC Adenylyl Cyclase Gia->AC Inhibits cAMP cAMP AC->cAMP Produces Dopamine (B1211576) Dopamine Release cAMP->Dopamine Reduces

Caption: M4 receptor activation by acetylcholine, enhanced by this compound, leads to inhibition of dopamine release.

Experimental Workflow for In Vivo Efficacy and Safety Assessment

G cluster_0 Efficacy Study (Rodent Model of Schizophrenia) cluster_1 Safety Study (Telemetered Canine Model) A1 Animal Acclimation & Handling A2 Drug Preparation (this compound, Vehicle, d-Amphetamine) A1->A2 A3 Randomization into Treatment Groups A2->A3 A4 Drug Administration (Oral Gavage/SC Injection) A3->A4 A5 Behavioral Assessment (Open-Field Activity) A4->A5 A6 Data Analysis (ANOVA) A5->A6 B1 Surgical Implantation of Telemetry Device B2 Post-operative Recovery & Acclimation B1->B2 B3 Baseline Cardiovascular Recording B2->B3 B4 Drug Administration (Intravenous Infusion) B3->B4 B5 Continuous Cardiovascular Monitoring B4->B5 B6 Data Analysis (Repeated Measures ANOVA) B5->B6

Caption: Workflow for assessing the efficacy and cardiovascular safety of this compound in vivo.

References

Application Notes and Protocols for Studying LY2119620 at M2/M4 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 and M4 receptors.[1][2] As a PAM, this compound enhances the binding and/or signaling of the endogenous orthosteric agonist, acetylcholine.[2][3] It also exhibits some degree of direct allosteric agonism.[4] Due to its selectivity for M2 and M4 receptors, this compound is a valuable research tool for elucidating the physiological roles of these receptor subtypes and for investigating their therapeutic potential in various disorders, including schizophrenia.[1][2]

These application notes provide detailed protocols for utilizing stably transfected cell lines to characterize the pharmacological properties of this compound at human M2 and M4 receptors.

Recommended Cell Lines

Chinese Hamster Ovary (CHO) cells stably expressing the human M2 or M4 muscarinic acetylcholine receptor are highly recommended for studying this compound. These cell lines provide a robust and reproducible system for in vitro pharmacological assays. Studies by Croy et al. (2014) and Schober et al. (2014) successfully utilized CHO cell lines stably expressing human M1-M5 receptors to characterize this compound.[2][5]

General Cell Culture Conditions:

  • Cell Line: CHO-K1 cells stably expressing human M2 or M4 receptors.

  • Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Quantitative Data Summary

The following table summarizes the reported in vitro pharmacological data for this compound at human M2 and M4 receptors expressed in CHO cells.

ParameterM2 ReceptorM4 ReceptorOrthosteric LigandReference
EC50 (nM) for [35S]GTPγS binding
This compound alone23.2 ± 2.18% (Emax)16.8 ± 5.01% (Emax)-[5]
Acetylcholine1,400 ± 2002,100 ± 400-[5]
Acetylcholine + 10 µM this compound130 ± 30120 ± 30Acetylcholine[5]
Oxotremorine-M120 ± 10130 ± 20-[5]
Oxotremorine-M + 10 µM this compound2.9 ± 0.61.8 ± 0.3Oxotremorine-M[5]
Binding Affinity (Ki in nM)
[3H]NMS Displacement>10,000>10,000-[6]
Cooperativity Factor (α) from [35S]GTPγS
with Acetylcholine19.579.4Acetylcholine[2]

Signaling Pathways and Experimental Workflow

M2/M4 Receptor Signaling Pathway

M2 and M4 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3][7] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

M2_M4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2R M2/M4 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activation AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition cAMP cAMP ATP->cAMP Conversion This compound This compound (PAM) This compound->M2R Modulates ACh Acetylcholine (Agonist) ACh->M2R Binds

M2/M4 receptor signaling pathway.
Experimental Workflow for In Vitro Characterization

The general workflow for characterizing this compound involves cell culture, membrane preparation (for binding and [35S]GTPγS assays), performing the specific assays, and subsequent data analysis.

Experimental_Workflow start Start cell_culture Culture CHO cells expressing M2 or M4 receptors start->cell_culture harvest Harvest Cells cell_culture->harvest membrane_prep Membrane Preparation (for binding and GTPγS assays) harvest->membrane_prep assay_setup Assay Setup harvest->assay_setup membrane_prep->assay_setup radioligand_binding Radioligand Binding Assay ([3H]NMS or [3H]this compound) assay_setup->radioligand_binding Binding gtp_binding [35S]GTPγS Binding Assay assay_setup->gtp_binding Function camp_assay cAMP Functional Assay (whole cells) assay_setup->camp_assay Function data_analysis Data Analysis (EC50, Ki, α) radioligand_binding->data_analysis gtp_binding->data_analysis camp_assay->data_analysis end End data_analysis->end

Experimental workflow diagram.

Experimental Protocols

Membrane Preparation from CHO Cells

This protocol is suitable for preparing membranes for radioligand binding and [35S]GTPγS binding assays.

Materials:

  • CHO cells expressing M2 or M4 receptors

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Cell scraper

  • Dounce homogenizer

  • High-speed centrifuge

Protocol:

  • Grow CHO cells to 80-90% confluency in T175 flasks.

  • Aspirate the growth medium and wash the cells twice with ice-cold PBS.

  • Add 10 mL of ice-cold Lysis Buffer to each flask and incubate on ice for 15 minutes.

  • Scrape the cells from the flask and collect the cell suspension.

  • Homogenize the cell suspension with 10-15 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assays

This assay is used to determine if this compound binds to the orthosteric site.

Materials:

  • M2 or M4 receptor-expressing membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • [3H]NMS (specific activity ~80 Ci/mmol)

  • This compound

  • Atropine (B194438) (for non-specific binding)

  • 96-well microplates

  • Filter mats (GF/C)

  • Scintillation cocktail

Protocol:

  • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of this compound (or atropine for non-specific binding), and 50 µL of [3H]NMS (final concentration ~0.5 nM).

  • Add 100 µL of the membrane preparation (10-20 µg protein/well) to initiate the binding reaction.

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filter mats presoaked in 0.5% polyethyleneimine, followed by three washes with ice-cold Assay Buffer.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value.

This assay directly measures the binding of radiolabeled this compound to the allosteric site.

Materials:

  • M2 or M4 receptor-expressing membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • [3H]this compound

  • Unlabeled this compound (for non-specific binding)

  • Orthosteric agonist (e.g., acetylcholine)

  • 96-well microplates

  • Filter mats (GF/C)

  • Scintillation cocktail

Protocol:

  • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [3H]this compound at various concentrations, and 50 µL of either buffer or unlabeled this compound (10 µM final concentration) for determining non-specific binding. To assess cooperativity, include a fixed concentration of an orthosteric agonist.

  • Add 100 µL of the membrane preparation (10-20 µg protein/well).

  • Incubate for 1 hour at 25°C.

  • Terminate the assay and quantify radioactivity as described in the [3H]NMS assay.

  • Analyze the data to determine the Kd and Bmax values.

[35S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor stimulation and is ideal for characterizing the functional effects of this compound.[8][9][10]

Materials:

  • M2 or M4 receptor-expressing membranes

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP

  • This compound

  • Orthosteric agonist (e.g., acetylcholine, oxotremorine-M)

  • GTPγS (for non-specific binding)

  • 96-well microplates

  • Filter mats (GF/B)

  • Scintillation cocktail

Protocol:

  • In a 96-well plate, add 20 µL of Assay Buffer, 20 µL of various concentrations of this compound and/or an orthosteric agonist, and 20 µL of the membrane preparation (5-10 µg protein/well).

  • Add 20 µL of GDP (final concentration 10 µM).

  • Pre-incubate for 20 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the assay by rapid filtration through GF/B filter mats and wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine EC50 and Emax values.

cAMP Functional Assay

This whole-cell assay measures the inhibition of adenylyl cyclase activity.

Materials:

  • CHO cells expressing M2 or M4 receptors

  • Stimulation Buffer (e.g., HBSS with 1 mM IBMX)

  • Forskolin (B1673556)

  • This compound

  • Orthosteric agonist (e.g., acetylcholine)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

  • Seed CHO cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with Stimulation Buffer.

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes.

  • Add a fixed concentration of an orthosteric agonist and a submaximal concentration of forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Analyze the data to determine the inhibitory concentration (IC50) of the test compounds.

Conclusion

The provided cell lines and protocols offer a comprehensive framework for the detailed pharmacological characterization of this compound at M2 and M4 muscarinic receptors. These assays will enable researchers to investigate its potency, affinity, and functional effects as a positive allosteric modulator, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Studying the Synergistic Regulation of M2 Receptors with LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] As a PAM, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] This allosteric binding results in a potentiation of the effects of orthosteric agonists, making this compound a valuable tool for studying the synergistic regulation of M2 receptor function.[1] These application notes provide detailed protocols and data for utilizing this compound in M2 receptor research.

Recent studies have elucidated the synergistic regulation mechanism of the M2 receptor by the orthosteric agonist iperoxo (B8088848) and this compound.[3][4] This has been attributed to specific synergistic regulation pathways that enhance information transfer within the receptor.[3][4] The co-binding of an orthosteric agonist and this compound stabilizes distinct conformational states of the M2 receptor, which can lead to altered signaling outcomes, including enhanced β-arrestin recruitment and modulation of G-protein activation.[5][6]

Data Presentation

Table 1: Pharmacological Properties of this compound at the M2 Receptor
ParameterValueOrthosteric LigandAssay SystemReference
Cooperativity Factor (α) 19.5AcetylcholineG protein-coupled functional assay
Cooperativity with Iperoxo Strong PositiveIperoxoRadioligand binding assay[7][8]
Cooperativity with [3H]-NMS Mild NegativeN-methylscopolamine (NMS)Radioligand binding assay[7][8]
Effect on Iperoxo Affinity EnhancesIperoxoRadioligand binding assay[7][8]
Effect on Iperoxo Efficacy No significant changeIperoxoFunctional assays[7][8]
Direct Agonism Low potency and efficacyN/A[35S]GTPγS and ERK1/2 phosphorylation[7]
Table 2: Synergistic Effects of this compound on M2 Receptor Signaling
Signaling PathwayEffect of this compound with Orthosteric AgonistObservationsReference
G-protein Activation ([35S]GTPγS) Potentiation, but inhibition at high concentrationsDifferential potentiation depending on the orthosteric-allosteric pairing.[1] High concentrations can inhibit maximal G-protein activation.[5][1][5]
β-arrestin Recruitment Enhanced efficacy (Emax)Significant enhancement of β-arrestin recruitment, particularly for ACh.[5][5]
ERK1/2 Phosphorylation PotentiationMeasures a downstream response, indicating convergence of multiple cellular pathways.[7][7]

Signaling Pathways and Experimental Workflows

M2 Receptor Synergistic Activation Pathway

The following diagram illustrates the synergistic activation of the M2 muscarinic receptor by an orthosteric agonist and the positive allosteric modulator this compound, leading to downstream signaling.

M2_Synergistic_Activation cluster_membrane Cell Membrane M2_Receptor M2 Receptor Orthosteric Site Allosteric Site G_Protein Gαi/o Gβγ M2_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin M2_Receptor->Beta_Arrestin Recruits Orthosteric_Agonist Orthosteric Agonist (e.g., Iperoxo, ACh) Orthosteric_Agonist->M2_Receptor:ortho Binds This compound This compound (PAM) This compound->M2_Receptor:allo Binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Downstream Downstream Signaling (e.g., ↓cAMP, pERK) Effector->Downstream Leads to

Caption: Synergistic activation of the M2 receptor by an orthosteric agonist and this compound.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the effect of this compound on orthosteric agonist affinity.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (e.g., from CHO-M2 cells) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]-NMS) - Unlabeled Agonist (varying conc.) - this compound (fixed conc.) prepare_membranes->incubate separate Separate Bound and Free Ligand (e.g., Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Data Analysis (e.g., Non-linear regression to determine Ki) quantify->analyze end End analyze->end

References

Application Notes and Protocols for Investigating the Co-binding of LY2119620 and Iperoxo to Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for characterizing the co-binding of the orthosteric agonist iperoxo (B8088848) and the positive allosteric modulator (PAM) LY2119620 to muscarinic acetylcholine (B1216132) receptors (mAChRs), with a focus on the M2 and M4 subtypes. Iperoxo is a potent "superagonist" at muscarinic M2 receptors, while this compound acts as a positive allosteric modulator, enhancing the binding and/or efficacy of orthosteric ligands.[1][2][3][4][5][6] The synergistic interaction between these two molecules has been structurally elucidated, revealing that this compound binds to an extracellular vestibule near the orthosteric binding pocket occupied by iperoxo.[1][7][8] Understanding the intricacies of this co-binding is crucial for the development of novel therapeutics targeting mAChRs for various neurological and physiological disorders.

Signaling Pathway and Co-binding Mechanism

Iperoxo, as an orthosteric agonist, directly binds to the highly conserved acetylcholine binding site on the mAChR, inducing a conformational change that activates downstream G-protein signaling pathways.[2][5] this compound, a PAM, binds to a distinct allosteric site on the receptor.[1][4] This binding event potentiates the effect of the orthosteric agonist, in this case, iperoxo. The co-binding of this compound and iperoxo stabilizes an active conformation of the receptor, leading to enhanced G-protein coupling and downstream signaling.[1][9][10][11] X-ray crystallography studies have provided a structural basis for this cooperativity, showing how this compound can enhance the affinity of iperoxo.[1][7][8][12][13]

start Start prep_membranes Prepare Cell Membranes Expressing mAChR start->prep_membranes prep_ligands Prepare Serial Dilutions of Ligands start->prep_ligands incubation Incubate Membranes with Ligands prep_membranes->incubation prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis (Non-linear Regression) measurement->analysis end End analysis->end

References

Troubleshooting & Optimization

LY2119620 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2119620.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds.[2] This binding enhances the receptor's response to an agonist.[3] this compound has been shown to potentiate the activity of agonists in G protein-coupled functional assays. It can also exhibit modest allosteric agonism on its own.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of hydrochloric acid (HCl). For in vivo studies, complex solvent systems are often required.

Q3: What is the recommended storage condition for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue 1: Precipitation or phase separation of this compound in solution.
  • Possible Cause: The solubility limit of this compound may have been exceeded in the chosen solvent or the compound may have precipitated out of solution upon storage or dilution.

  • Solution:

    • Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[4]

    • Ensure that for solvents like DMSO, a fresh, anhydrous grade is used, as moisture can reduce solubility.[3]

    • When preparing aqueous dilutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

    • For in vivo formulations, ensure the components of the vehicle are added in the correct order and mixed thoroughly at each step.

Issue 2: Inconsistent or unexpected results in functional assays.
  • Possible Cause: The observed activity of this compound can be "probe dependent," meaning its potentiation effect can vary depending on the specific orthosteric agonist used in the assay.[1]

  • Solution:

    • Be consistent with the orthosteric agonist used across experiments for comparable results.

    • Characterize the effect of this compound with different agonists (e.g., acetylcholine, oxotremorine (B1194727) M, iperoxo) to fully understand its pharmacological profile in your specific assay system.[1][3]

    • Note that this compound can alter the population of receptors in the active G protein-coupled state, which may influence assay readouts.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO87198.65Use fresh, anhydrous DMSO as it is hygroscopic.[3]
1 eq. HCl43.79100-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 5.71Clear solution, suitable for in vivo use.[4]
10% DMSO, 90% Corn Oil≥ 2.5≥ 5.71Clear solution, suitable for in vivo use.[4]
WaterInsoluble--

Molecular Weight of this compound is 437.94 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound with a molecular weight of 437.94, add 22.83 µL of DMSO).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Aqueous)

This protocol is for a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, start with 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane M2_M4_Receptor M2/M4 Muscarinic Receptor G_Protein G-protein M2_M4_Receptor->G_Protein Activates Downstream Downstream Signaling Cascades G_Protein->Downstream Initiates ACh Acetylcholine (Orthosteric Agonist) ACh->M2_M4_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M2_M4_Receptor Binds to allosteric site

Caption: Signaling pathway of M2/M4 receptors modulated by this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis start Weigh this compound Powder add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store prepare_dilutions Prepare Working Dilutions store->prepare_dilutions add_to_assay Add to In Vitro or In Vivo System prepare_dilutions->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint (e.g., GPCR activation) incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for using this compound.

References

optimizing LY2119620 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LY2119620 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) selective for the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It binds to a site on the receptor that is distinct from the binding site of endogenous ligands like acetylcholine (the orthosteric site).[2][3] Its binding can enhance the affinity and/or signaling potency of orthosteric agonists.[1][4] this compound is also capable of directly activating the M2 receptor, acting as an allosteric agonist, though with lower potency and efficacy compared to orthosteric agonists like iperoxo.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and 1eq. HCl up to 100 mM. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. Based on the product's molecular weight (437.94 g/mol ), you can use the table below to prepare stock solutions. Store stock solutions at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which cell lines can I use this compound?

A3: this compound is typically used in cell lines stably expressing the human M2 or M4 muscarinic receptors.[1] Chinese Hamster Ovary (CHO) cells are frequently used for this purpose.[4][6][7] It is crucial to confirm that your chosen cell line expresses the target receptor at measurable levels.[8]

Q4: Does this compound interact with other muscarinic receptor subtypes?

A4: this compound is selective for M2 and M4 receptors.[1][9] Binding experiments have confirmed that it does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes (M1-M5).[9]

Troubleshooting Guide

Issue 1: I am not observing any potentiation of my orthosteric agonist.

  • Question: Why is this compound not increasing the potency of my primary agonist in my functional assay?

  • Answer: This phenomenon, known as "probe dependence," can occur with allosteric modulators.[1] The magnitude of the positive cooperativity of this compound can vary significantly depending on the orthosteric agonist it is paired with. For instance, in [35S]-GTPγS assays, the largest cooperativity was observed with the agonist oxotremorine (B1194727) M (Oxo-M).[1]

    • Recommendation 1: Vary the Orthosteric Agonist. Test this compound with different orthosteric agonists (e.g., acetylcholine, iperoxo, Oxo-M) to find a pair that yields the desired potentiation.

    • Recommendation 2: Optimize Concentration Range. Ensure you are using an appropriate concentration range for both the orthosteric agonist and this compound. Start with a concentration-response curve for the agonist alone, then repeat it in the presence of increasing, fixed concentrations of this compound.

    • Recommendation 3: Check Receptor Expression. Low receptor expression in your cell line could lead to a small assay window, making it difficult to detect potentiation. Confirm receptor levels via methods like radioligand binding or western blot.

Issue 2: At high concentrations, the effect of my agonist is decreasing.

  • Question: I see potentiation at lower concentrations of this compound, but at the highest concentrations, the maximum response of my agonist is inhibited. Why is this happening?

  • Answer: This can be a characteristic of the modulator's pharmacology. One study observed that the highest concentrations of this compound could inhibit the maximal G-protein activation in response to orthosteric agonists like acetylcholine and iperoxo.[3]

    • Recommendation 1: Refine Concentration Range. Your optimal working concentration for this compound may be in the lower to mid-range of your tested concentrations. Perform a detailed concentration-response curve to identify the peak potentiation effect before the inhibitory phase begins.

    • Recommendation 2: Consider Assay Dynamics. This effect might be specific to certain signaling pathways. ERK1/2 phosphorylation, for example, involves multiple downstream pathways, and the net effect of this compound could be complex.[3][4] Consider using a more proximal measure of receptor activation, such as [35S]-GTPγS binding, to clarify the modulator's effect on G-protein coupling.[4][5]

Issue 3: I am observing a high background signal or a direct effect from this compound alone.

  • Question: My assay shows a significant signal with this compound alone, complicating the interpretation of its modulatory effects. How do I handle this?

  • Answer: this compound is known to have direct allosteric agonist activity, meaning it can activate the M2/M4 receptor even in the absence of an orthosteric agonist.[3][4]

    • Recommendation 1: Quantify Allosteric Agonism. First, perform a concentration-response curve of this compound by itself to determine its intrinsic efficacy and potency (EC50) in your assay system. This will serve as your baseline.

    • Recommendation 2: Adjust Assay Design. When testing for potentiation, subtract the signal generated by the corresponding concentration of this compound alone from the signal generated by the combination of the agonist and this compound. Alternatively, keep the agonist concentration fixed (e.g., at its EC20) and vary the concentration of this compound to clearly visualize the potentiation effect above its intrinsic activity.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 43.79 100
1eq. HCl 43.79 100

(Data sourced from Tocris Bioscience)

Table 2: Pharmacological Properties of this compound

Parameter Receptor Value Assay Context
Cooperativity Factor (α) M2 19.5 In the presence of Acetylcholine
Cooperativity Factor (α) M4 79.4 In the presence of Acetylcholine

(Note: The cooperativity factor (α) quantifies the change in affinity of an orthosteric ligand when the allosteric modulator is bound. An α > 1 indicates positive cooperativity.[2])

Experimental Protocols & Workflows

Diagram: General Workflow for Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare serial dilutions of this compound (e.g., 10 mM to 1 nM) B Prepare orthosteric agonist at a fixed concentration (e.g., EC20 or EC50) C Culture and seed cells (e.g., CHO-M2/M4) in microplates D Step 1: Run agonist control (agonist alone) C->D E Step 2: Run PAM control (this compound alone across full concentration range) C->E F Step 3: Run combination (Fixed agonist + varying This compound concentrations) C->F G Measure assay signal (e.g., radioactivity, fluorescence) F->G H Subtract background and normalize data G->H I Plot concentration-response curves and determine EC50 shift and maximal potentiation H->I

Caption: Workflow for optimizing this compound concentration in a functional assay.

Protocol: [³⁵S]-GTPγS Binding Assay

This protocol is a generalized procedure based on methodologies described for characterizing this compound.[1][4]

  • Membrane Preparation:

    • Culture CHO cells stably expressing the M2 or M4 receptor to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • Prepare the assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • In a 96-well plate, add in order:

      • Assay buffer.

      • GDP (to a final concentration of 10 µM).

      • Varying concentrations of this compound (for potentiation assays) or buffer (for agonist-only curve).

      • Varying concentrations of the orthosteric agonist (e.g., acetylcholine).

      • Cell membranes (e.g., 5-10 µg protein per well).

    • Initiate the binding reaction by adding [³⁵S]-GTPγS (to a final concentration of ~0.1 nM).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Subtract non-specific binding from all wells.

    • Plot the specific binding against the log concentration of the agonist. Fit the data using a non-linear regression model to determine EC50 and Emax values.

Signaling Pathway Visualization

Diagram: M2/M4 Muscarinic Receptor Signaling and Allosteric Modulation

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M2R M2/M4 Receptor G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC αi inhibits ERK ERK1/2 Phosphorylation G_protein->ERK βγ activates cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to Orthosteric Site PAM This compound (PAM) PAM->M2R Binds to Allosteric Site

Caption: Allosteric modulation of the M2/M4 receptor signaling pathway by this compound.

References

Technical Support Center: Troubleshooting LY2119620 Functional Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2119620, a positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine (B1216132) receptors.[1][2] Variability in functional assays can be a significant challenge, and this guide is designed to help you identify and address common issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a positive allosteric modulator (PAM) that selectively targets the M₂ and M₄ muscarinic acetylcholine receptors.[2] It binds to a site on the receptor that is distinct from the binding site of the natural agonist, acetylcholine (ACh), or other orthosteric agonists.[1] As a PAM, this compound can enhance the affinity and/or efficacy of orthosteric agonists, potentiating their effect.[1][3] It has also been shown to have some direct, albeit partial, agonist activity on its own.[1]

Q2: Which functional assays are commonly used to assess this compound activity?

A2: The most common functional assays for this compound are the [³⁵S]GTPγS binding assay and the ERK1/2 phosphorylation assay. The [³⁵S]GTPγS binding assay provides a direct measure of G-protein activation, an early event in the signaling cascade.[1] The ERK1/2 phosphorylation assay measures a downstream signaling event, which can be an indicator of the integrated cellular response.[1][4]

Q3: What are the key sources of variability in cell-based assays?

A3: Variability in cell-based assays can arise from several factors, including:

  • Cell Health and Culture Conditions: High cell passage number, mycoplasma contamination, and inconsistencies in cell seeding density can all contribute to variability.

  • Reagent Quality and Handling: Lot-to-lot variability of critical reagents like serum and antibodies, as well as improper storage and handling, can impact assay performance.

  • Operator-Dependent Factors: Differences in pipetting technique, timing of incubation steps, and overall adherence to the protocol can introduce significant variability.

  • Assay-Specific Parameters: For PAMs like this compound, the concentration of the orthosteric agonist used is a critical parameter that can influence the observed effect and variability.[3][5]

Q4: What are acceptable quality control parameters for these assays?

A4: For quantitative assays, two key metrics are the Z'-factor and the coefficient of variation (%CV).

  • Z'-factor: This parameter reflects the separation between the high and low signals in an assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable.[6]

  • %CV: This is a measure of the variation between replicate wells. Generally, a %CV of less than 15-20% is considered acceptable for cell-based assays.[7][8]

Troubleshooting Guides

High Intra-Plate Variability (High %CV in Replicates)
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension by gently mixing before and during plating. Avoid letting cells settle in the reservoir. Consider using a multichannel pipette with consistent technique for all wells.
Pipetting Errors Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Ensure consistent speed and depth of tip immersion.
Edge Effects Fill the outer wells of the microplate with sterile media or PBS to create a humidity barrier. Avoid using the outer wells for experimental samples if possible.
Inadequate Reagent Mixing Gently mix reagents in the wells after addition, for example, by using a plate shaker at a low speed for a short duration.
Temperature Gradients Ensure the incubator provides uniform temperature distribution. Avoid stacking plates, which can lead to uneven heating.
High Inter-Plate or Inter-Experiment Variability
Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a narrow and consistent passage number range for all experiments. High passage number cells can exhibit phenotypic drift.
Reagent Lot-to-Lot Variability Whenever possible, use the same lot of critical reagents (e.g., serum, antibodies, [³⁵S]GTPγS) for a set of experiments. Qualify new lots of reagents before use in critical studies.
Inconsistent Agonist Concentration The concentration of the orthosteric agonist (e.g., acetylcholine, iperoxo) is critical for PAM activity.[3][5] Prepare fresh agonist dilutions for each experiment and ensure the final concentration is accurate. An EC₂₀ concentration of the agonist is often used to assess PAM effects.[9]
Variability in Incubation Times Adhere strictly to the incubation times specified in the protocol. Use a timer and process plates consistently.
Instrument Performance Regularly check the performance of plate readers and other equipment. Ensure that settings (e.g., filters, read times) are consistent between experiments.
Unexpected or Inconsistent this compound Activity
Potential Cause Troubleshooting Steps
Suboptimal Agonist Concentration The observed potency and efficacy of a PAM can be highly dependent on the concentration of the orthosteric agonist used.[3][5] Perform a full agonist dose-response curve to accurately determine the EC₂₀ or other desired concentration for your specific cell system.
Probe Dependence The effects of an allosteric modulator can vary depending on the specific orthosteric agonist used.[5] If you switch agonists, you may need to re-characterize the effects of this compound.
Low Receptor Expression Low receptor expression levels can lead to a small signal window, making it difficult to detect PAM effects. Confirm receptor expression using techniques like radioligand binding or western blotting.
Signal Saturation In assays with a high degree of signal amplification, a strong agonist response may mask the potentiating effects of a PAM. Consider using a lower concentration of the orthosteric agonist.
Incorrect Assay Conditions Ensure that assay buffer components (e.g., Mg²⁺, GDP for GTPγS assays) are at their optimal concentrations.

Quantitative Data Summary

The following tables summarize pharmacological data for this compound from published studies. These values can serve as a benchmark for your own experiments, though some variation is expected depending on the specific cell line and assay conditions.

Table 1: this compound Activity in [³⁵S]GTPγS Binding Assays at the Human M₂ Receptor

ParameterIperoxo (B8088848) AloneIperoxo + 10 µM this compoundThis compound Alone
pEC₅₀ 7.5 ± 0.18.8 ± 0.16.1 ± 0.1
Eₘₐₓ (% of Iperoxo) 100100 ± 422 ± 1
Data adapted from Kruse et al., 2013.[1]

Table 2: this compound Activity in ERK1/2 Phosphorylation Assays at the Human M₂ Receptor

ParameterIperoxo AloneIperoxo + 10 µM this compoundThis compound Alone
pEC₅₀ 8.4 ± 0.19.4 ± 0.17.0 ± 0.1
Eₘₐₓ (% of Iperoxo) 100104 ± 220 ± 1
Data adapted from Kruse et al., 2013.[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell system.

  • Membrane Preparation:

    • Culture cells expressing M₂ or M₄ receptors to a high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂) and resuspend in the same buffer.

    • Determine protein concentration and store membranes at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), and varying concentrations of this compound and the orthosteric agonist (e.g., iperoxo at its EC₂₀).

    • Add the cell membrane preparation (5-20 µg of protein per well).

    • Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a filter plate (e.g., GF/C).

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

ERK1/2 Phosphorylation Western Blot Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours before the experiment to reduce basal ERK1/2 phosphorylation.

    • Treat cells with this compound and/or an orthosteric agonist for the desired time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[10]

Visualizations

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_downstream Downstream Effectors This compound This compound M2/M4 Receptor M2/M4 Receptor This compound->M2/M4 Receptor PAM Agonist Agonist Agonist->M2/M4 Receptor Gαi(GDP)-Gβγ Inactive G-Protein (Gαi-GDP-Gβγ) M2/M4 Receptor->Gαi(GDP)-Gβγ Activation Gαi(GTP) Active Gαi-GTP Gαi(GDP)-Gβγ->Gαi(GTP) GTP exchange Gβγ Active Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi(GTP)->Adenylyl Cyclase Inhibition PI3K/Src PI3K/Src Gβγ->PI3K/Src Activation cAMP cAMP Adenylyl Cyclase->cAMP ATP-> MEK1/2 MEK1/2 PI3K/Src->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 p-ERK1/2 Phospho-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation

Caption: M₂/M₄ receptor signaling pathway activated by an orthosteric agonist and potentiated by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Serum_Starvation Serum Starvation (for pERK) Cell_Culture->Serum_Starvation Treatment Treatment with Agonist & this compound Serum_Starvation->Treatment Assay_Execution Assay Execution (GTPγS or Cell Lysis) Treatment->Assay_Execution Data_Acquisition Data Acquisition (Scintillation Counting or Western Blot) Assay_Execution->Data_Acquisition QC_Check QC Check (Z', %CV) Data_Acquisition->QC_Check Data_Analysis Data Analysis (Dose-Response Curves) QC_Check->Data_Analysis Pass Troubleshoot Troubleshoot Assay (Refer to Guides) QC_Check->Troubleshoot Fail End End Data_Analysis->End Troubleshoot->Cell_Culture

Caption: General experimental workflow for this compound functional assays, including a quality control checkpoint.

Troubleshooting_Tree Start Assay Variability Observed Intra_vs_Inter Intra-plate or Inter-plate Variability? Start->Intra_vs_Inter Low_Signal Low Signal or No PAM Effect? Start->Low_Signal Intra High %CV within a plate Intra_vs_Inter->Intra Intra Inter High variability between plates/days Intra_vs_Inter->Inter Inter Check_Seeding Check Cell Seeding & Pipetting Intra->Check_Seeding Check_Reagents Check Reagent Consistency (Lots, Prep) Inter->Check_Reagents Check_Edge Investigate Edge Effects Check_Seeding->Check_Edge Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells Check_Agonist Confirm Orthosteric Agonist Concentration Check_Cells->Check_Agonist Check_Receptor Confirm Receptor Expression Low_Signal->Check_Receptor Yes Optimize_Agonist Optimize Agonist Concentration Check_Receptor->Optimize_Agonist Check_Buffer Verify Assay Buffer Composition Optimize_Agonist->Check_Buffer

Caption: A decision tree to guide troubleshooting efforts for common sources of assay variability.

References

potential off-target effects of LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information and troubleshooting guidance for experiments involving LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) that selectively binds to the M2 and M4 muscarinic acetylcholine receptors.[1] It does not compete with the endogenous ligand, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site, enhancing the receptor's response to ACh.[1] this compound has been shown to potentiate the activity of agonists at these receptors in G protein-coupled functional assays. It also exhibits partial agonist activity on its own at both M2 and M4 receptors.[1]

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effects of this compound are the positive allosteric modulation and partial agonism of M2 and M4 muscarinic receptors. The most significant known off-target effect is its cross-reactivity with the M2 muscarinic receptor, which is considered an off-target liability when M4 is the intended therapeutic target. This M2 activity is linked to potential cardiovascular side effects.[1] Minimal allosteric agonism (<20%) has been observed at M1, M3, and M5 receptors.

Q3: What are the potential cardiovascular liabilities associated with this compound?

A3: The off-target activity of this compound at the M2 muscarinic receptor is a primary concern for potential cardiovascular adverse events.[1] M2 receptors are predominantly expressed in the heart and their activation leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. Therefore, agonism at M2 receptors can potentially lead to bradycardia, hypotension, and other cardiovascular disturbances. While this compound was deemed unsuitable for therapeutic use due to this potential liability, specific clinical data on its cardiovascular adverse events are not publicly available.[1]

Q4: How does this compound affect agonist binding and signaling?

A4: this compound positively modulates the binding and functional efficacy of orthosteric agonists at the M2 and M4 receptors.[1] For instance, in the presence of acetylcholine (ACh), the cooperativity factor (α) for this compound is 19.5 at M2 receptors and 79.4 at M4 receptors. It has been shown to enhance the potency of various muscarinic agonists, including ACh, oxotremorine-M, and iperoxo, in functional assays such as [³⁵S]GTPγS binding.[1]

Troubleshooting Guides

Issue 1: High background or low signal-to-noise in [³⁵S]GTPγS binding assays.

  • Potential Cause: Suboptimal concentrations of assay components.

  • Troubleshooting Steps:

    • GDP Concentration: Titrate GDP concentration (typically 1-10 µM). Higher concentrations can reduce basal binding but may also decrease the agonist-stimulated window.

    • Membrane Concentration: Optimize the amount of cell membrane protein per well. Too much can increase non-specific binding, while too little can result in a weak signal.

    • Agonist Concentration: For measuring PAM activity, use an EC₂₀ concentration of the orthosteric agonist to ensure a sufficient window for potentiation.

    • Non-Specific Binding: Include a control with a high concentration of unlabeled GTPγS (e.g., 10 µM) to accurately determine non-specific binding.

Issue 2: Difficulty in distinguishing between allosteric agonism and positive allosteric modulation.

  • Potential Cause: Assay design not optimized to separate the two effects.

  • Troubleshooting Steps:

    • Run parallel assays: Test this compound alone (to measure allosteric agonism) and in the presence of a fixed, low concentration (EC₂₀) of an orthosteric agonist (to measure PAM activity).

    • Concentration-Response Curves: Generate full concentration-response curves for the orthosteric agonist in the absence and presence of increasing concentrations of this compound. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation of affinity, while an increase in the Eₘₐₓ suggests modulation of efficacy.

    • Radioligand Binding: Perform competition binding assays with a radiolabeled antagonist and the orthosteric agonist in the presence and absence of this compound. An increase in the agonist's affinity (lower Ki) confirms allosteric modulation of binding.

Issue 3: Inconsistent results in cell-based functional assays.

  • Potential Cause: Cell passage number, receptor expression levels, or assay timing.

  • Troubleshooting Steps:

    • Cell Culture: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Receptor Expression: Monitor receptor expression levels (e.g., via radioligand binding or western blot) to ensure consistency between experiments.

    • Incubation Times: Optimize incubation times for both the allosteric modulator and the orthosteric agonist to ensure equilibrium is reached.

Data Presentation

Table 1: Pharmacological Profile of this compound at Muscarinic Receptors

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
Allosteric Agonism (% of max response) <20%23.2 ± 2.18%<20%16.8 ± 5.01%<20%[2]
Cooperativity Factor (α) with ACh -19.5-79.4-[3]
Kᵢ for allosteric site (µM) -1.9 - 3.4-1.9 - 3.4-[2]

Experimental Protocols

1. Radioligand Binding Assay (Competition)

  • Objective: To determine the effect of this compound on the binding affinity of an orthosteric agonist.

  • Materials:

    • CHO cell membranes expressing human M2 or M4 receptors.

    • Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

    • Unlabeled orthosteric agonist (e.g., iperoxo).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

    • 96-well plates.

    • Filter mats (GF/C).

    • Scintillation counter and fluid.

  • Methodology:

    • Prepare serial dilutions of the unlabeled orthosteric agonist.

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]NMS (near its K₋), cell membranes, and the serial dilutions of the orthosteric agonist.

    • Prepare a parallel set of wells that also include a fixed concentration of this compound.

    • Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Incubate the plates at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ values of the orthosteric agonist in the presence and absence of this compound. Calculate the Kᵢ values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional consequence of this compound on G-protein activation.

  • Materials:

    • Cell membranes expressing M2 or M4 receptors.

    • [³⁵S]GTPγS.

    • Unlabeled GTPγS.

    • GDP.

    • Orthosteric agonist.

    • This compound.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Methodology:

    • In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and cell membranes.

    • Add this compound at various concentrations (for direct agonism) or a fixed concentration of this compound with serial dilutions of the orthosteric agonist (for PAM activity).

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Wash and dry the filters.

    • Measure radioactivity by scintillation counting.

    • Determine EC₅₀ and Eₘₐₓ values from the concentration-response curves.

Visualizations

M2_Signaling_in_Cardiomyocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds to orthosteric site This compound This compound This compound->M2R Binds to allosteric site Gi Gi Protein (αβγ) M2R->Gi Activates G_alpha Gαi Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (Inhibits) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Contraction Reduced Contractility Ca_channel->Reduced_Contraction Leads to Hyperpolarization->Reduced_Contraction Contributes to

Caption: M2 muscarinic receptor signaling pathway in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing M2/M4 Receptors) add_components Add Membranes, Buffers, GDP, and Ligands to Plate prep_membranes->add_components prep_reagents Prepare Assay Buffers and Reagents prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction (Add [³⁵S]GTPγS) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Analyze Data (Non-linear Regression) count->analyze determine_params Determine EC₅₀, Eₘₐₓ, Kᵢ analyze->determine_params

Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.

References

Technical Support Center: [3H]LY2119620 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3H]LY2119620, a positive allosteric modulator for the M2 and M4 muscarinic acetylcholine (B1216132) receptors.

Troubleshooting Guides

This section addresses specific issues that may arise during [3H]this compound binding experiments.

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal, leading to inaccurate data.[1][2][3]

Potential Cause Recommended Action
Inappropriate Buffer Composition - Adjust pH: The pH of the buffer can influence charge-based non-specific interactions. Experiment with a pH range around the isoelectric point of your receptor preparation.[4] - Increase Ionic Strength: Adding salts like NaCl (up to 500 mM) can shield charged interactions between the radioligand and non-target surfaces.[2][3][4][5]
Hydrophobic Interactions - Include a Surfactant: Low concentrations of a non-ionic detergent, such as 0.005% to 0.1% Tween-20, can disrupt hydrophobic interactions.[2][3][4][5] - Add a Blocking Protein: Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml can help prevent the radioligand from binding to non-target proteins and surfaces.[2][4][5]
Radioligand Concentration Too High - Optimize Radioligand Concentration: Perform saturation binding experiments to determine the optimal concentration of [3H]this compound. Using a concentration that is too high will increase non-specific binding.
Inadequate Washing - Increase Wash Volume and/or Number of Washes: Ensure that unbound radioligand is thoroughly removed by increasing the volume and/or number of washes with ice-cold wash buffer.
Filter Binding - Pre-soak Filters: Pre-soaking glass fiber filters with a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6]

Issue 2: Low or No Specific Binding

A weak or absent specific binding signal can be due to several factors.

Potential Cause Recommended Action
Degraded Radioligand or Receptor - Proper Storage: Ensure that both the [3H]this compound and the receptor preparation are stored at the correct temperature (-20°C or -80°C) to prevent degradation.[7] - Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of the radioligand and receptor preparations.
Suboptimal Incubation Conditions - Optimize Incubation Time and Temperature: While a 1-hour incubation at 25°C has been reported, it is advisable to perform time-course experiments to determine the optimal incubation time for your specific system to reach equilibrium.[7]
Incorrect Buffer Composition - Check Buffer Components: Ensure all buffer components are at the correct concentrations and pH. The absence of necessary ions or the presence of interfering substances can inhibit binding.
Presence of an Orthosteric Ligand - Understand the Allosteric Nature: As a positive allosteric modulator, the binding of [3H]this compound is influenced by the presence of orthosteric ligands. The absence of an orthosteric agonist might result in lower affinity binding. Conversely, an orthosteric antagonist may decrease binding.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected binding behavior of [3H]this compound as a positive allosteric modulator (PAM)?

A1: As a PAM, the binding of [3H]this compound to the M2 and M4 receptors is enhanced in the presence of an orthosteric agonist. This is because the agonist stabilizes a receptor conformation that has a higher affinity for the allosteric modulator.[8][9] You may observe a significant increase in the Bmax (maximal number of binding sites) with little change in the Kd (dissociation constant) when an orthosteric agonist is present.[8]

Q2: How do I determine non-specific binding for [3H]this compound?

A2: Non-specific binding should be determined in the presence of a saturating concentration of a non-radiolabeled compound that binds to the same allosteric site. Since [3H]this compound binds to an allosteric site, using a high concentration of an orthosteric ligand like atropine (B194438) may not be sufficient to define non-specific binding. Instead, a structurally similar, non-radiolabeled allosteric modulator should be used at a high concentration (e.g., 1000-fold excess over the radioligand concentration).

Q3: What concentration of [3H]this compound should I use in my experiments?

A3: The optimal concentration of [3H]this compound will depend on the specific goals of your experiment. For saturation binding experiments, a range of concentrations from approximately 0.2 to 60 nM has been used.[7] For competition binding assays, a concentration close to the Kd value is typically recommended.

Q4: What are the key components of the binding buffer for a [3H]this compound assay?

A4: A typical binding buffer for muscarinic receptor assays includes a buffering agent (e.g., 50 mM Tris-HCl or HEPES), divalent cations (e.g., 5 mM MgCl2), and an agent to reduce non-specific binding (e.g., 0.1% BSA). The pH is generally maintained around 7.4.[6]

Experimental Protocols

Detailed Methodology for a [3H]this compound Radioligand Binding Assay

This protocol is a synthesized guideline based on published literature. Optimization for your specific cell or tissue preparation is recommended.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing M2 or M4 receptors in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.

2. Binding Assay:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 3-20 µg of protein for cell membranes).

    • 50 µL of either buffer (for total binding), a high concentration of a competing non-labeled allosteric modulator (for non-specific binding), or the test compound.

    • 50 µL of [3H]this compound solution in binding buffer. To study the effect of orthosteric ligands, they can be included in this step.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

3. Filtration:

  • Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.

4. Quantification:

  • Dry the filters (e.g., for 30 minutes at 50°C).

  • Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding, plot specific binding against the concentration of [3H]this compound to determine Kd and Bmax.

  • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be converted to a Ki value.

Quantitative Data Summary

Parameter M2 Receptor M4 Receptor Conditions Reference
Bmax (fmol/mg) 793 ± 1.95284 ± 18.3In the absence of orthosteric agonist[7]
Bmax (fmol/mg) 2850 ± 1621340 ± 42.2In the presence of 10 µM this compound[7]
KB (µM) 1.9 - 3.41.9 - 3.4For the allosteric binding site on the unoccupied receptor[7]

Visualizations

G cluster_workflow Experimental Workflow for [3H]this compound Binding Assay prep Membrane Preparation assay Binding Assay (Incubation) prep->assay filtration Filtration assay->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (Kd, Bmax, Ki) quant->analysis

Caption: Experimental workflow for a [3H]this compound radioligand binding assay.

G cluster_pathway M2/M4 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Gi Gi Protein M2M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of neuronal activity) PKA->Response phosphorylates targets leading to

Caption: Simplified signaling pathway of M2 and M4 muscarinic receptors.

G cluster_pam Positive Allosteric Modulator (PAM) Mechanism Agonist Orthosteric Agonist Receptor M2/M4 Receptor Agonist->Receptor PAM [3H]this compound (PAM) PAM->Receptor Binding Increased Agonist Binding Affinity/Efficacy Receptor->Binding

Caption: Logical relationship of a Positive Allosteric Modulator with its receptor.

References

Technical Support Center: Interpreting LY2119620 Cooperativity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M2/M4 muscarinic receptor positive allosteric modulator (PAM), LY2119620. This guide will help you navigate the challenges associated with interpreting its cooperativity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the receptor.[2] This binding event modulates the receptor's response to orthosteric agonists, typically by increasing their binding affinity and/or efficacy.[2] this compound has been shown to potentiate the activity of agonists in G protein-coupled functional assays.

Q2: What is "probe dependence" and how does it affect the interpretation of this compound cooperativity data?

Q3: Can this compound activate the M2/M4 receptor on its own?

Yes, this compound has been observed to exhibit modest allosteric agonism, meaning it can directly activate the M2 and M4 receptors to a certain extent in the absence of an orthosteric agonist.[2] However, its primary and more pronounced effect is the potentiation of orthosteric agonists.

Q4: Are there any known issues with high concentrations of this compound in functional assays?

Some studies have reported that at high concentrations, this compound can lead to a decrease in the maximal response of G-protein activation stimulated by an orthosteric agonist. This suggests a complex mechanism where at higher concentrations, this compound might induce a conformational state that is less favorable for G-protein coupling, while still enhancing agonist affinity.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound cooperativity at M2 and M4 muscarinic receptors.

Table 1: Cooperativity of this compound with Various Orthosteric Agonists at M2 and M4 Receptors

ReceptorOrthosteric AgonistCooperativity Factor (α)Reference
M2Acetylcholine19.5
M4Acetylcholine79.4
M2Iperoxo14.5[6]
M4Iperoxo3.9[6]
M2 & M4Oxotremorine (B1194727) MLargest cooperativity observed (qualitative)[1]

Table 2: Pharmacological Parameters of this compound with Iperoxo at the M2 Receptor

ParameterValueDescriptionReference
pKB5.77 ± 0.10Negative logarithm of the equilibrium dissociation constant of this compound.[2]
Log α1.40 ± 0.09 (α = 25)Logarithm of the binding cooperativity factor between this compound and iperoxo.[2]
Log αβ1.42 ± 0.09 (αβ = 26)Logarithm of the product of binding (α) and efficacy (β) cooperativity in a [35S]GTPγS assay.[2]

Experimental Protocols

1. [3H]-N-methylscopolamine ([3H]-NMS) Competition Binding Assay

This protocol is designed to determine the affinity of this compound and its cooperativity with an orthosteric agonist.

  • Materials:

    • Cell membranes expressing the M2 or M4 muscarinic receptor.

    • [3H]-NMS (radioligand).

    • Unlabeled NMS (for determining non-specific binding).

    • Orthosteric agonist (e.g., acetylcholine, iperoxo, oxotremorine M).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.

    • In a 96-well plate, add a fixed concentration of [3H]-NMS (typically at its Kd value).

    • Add varying concentrations of the orthosteric agonist in the absence or presence of a fixed concentration of this compound.

    • To determine non-specific binding, add a high concentration of unlabeled NMS (e.g., 1 µM) to a set of wells.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Fit the data using a non-linear regression model to determine the IC50 values.

    • Calculate the Ki values using the Cheng-Prusoff equation.

    • The fold-shift in the agonist's IC50 or Ki in the presence of this compound indicates the degree of positive cooperativity.

2. [35S]GTPγS Functional Assay

This assay measures the functional consequence of M2/M4 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

  • Materials:

    • Cell membranes expressing the M2 or M4 muscarinic receptor.

    • [35S]GTPγS.

    • Unlabeled GTPγS (for determining non-specific binding).

    • Orthosteric agonist.

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the orthosteric agonist and this compound in assay buffer.

    • In a 96-well plate, add the cell membranes.

    • Add varying concentrations of the orthosteric agonist in the absence or presence of a fixed concentration of this compound.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.

    • Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through the filter plates.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry and add scintillation fluid.

    • Count the radioactivity.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • The leftward shift in the EC50 and/or increase in the Emax in the presence of this compound quantifies its positive allosteric modulatory effect.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding in [3H]-NMS assay - Radioligand concentration is too high.- Insufficient washing.- Filter plates not adequately pre-treated.- Use a radioligand concentration at or below the Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filter plates in 0.5% polyethyleneimine (PEI).
Low signal-to-noise ratio in [35S]GTPγS assay - Low receptor expression in membranes.- Suboptimal GDP concentration.- Assay buffer composition is not optimal.- Use a higher concentration of cell membranes.- Optimize the GDP concentration (typically 1-10 µM) to reduce basal binding.- Optimize Mg2+ and Na+ concentrations in the assay buffer.
Inconsistent cooperativity data with different agonists This is likely due to "probe dependence," an inherent property of allosteric modulators.- Acknowledge and report the probe-dependent nature of this compound.- Characterize cooperativity with multiple orthosteric agonists, including the endogenous ligand acetylcholine.- Clearly state the orthosteric agonist used when reporting cooperativity data.
Maximal response decreases at high this compound concentrations At high concentrations, some PAMs can induce a receptor conformation that is less efficient at G-protein coupling.- Perform a full dose-response curve of this compound in the presence of a fixed concentration of the orthosteric agonist to characterize this effect.- Consider that the mechanism of action may be more complex than simple potentiation.

Visualizations

M2_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound M2_Receptor M2 Receptor This compound->M2_Receptor Binds to allosteric site Agonist Agonist Agonist->M2_Receptor Binds to orthosteric site G_Protein Gi/o Protein (αβγ) M2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization ATP ATP ATP->Adenylyl_Cyclase Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubation Incubate Radioligand, Competitor, and Membranes Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation_Counting Add Scintillation Fluid and Count Radioactivity Drying->Scintillation_Counting Data_Analysis Analyze Data (IC50, Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Probe_Dependence_Logic cluster_agonists Orthosteric Agonists ('Probes') This compound This compound Conformation_A Receptor Conformation A This compound->Conformation_A High Affinity Strong Cooperativity Conformation_B Receptor Conformation B This compound->Conformation_B Moderate Affinity Moderate Cooperativity Conformation_C Receptor Conformation C This compound->Conformation_C Highest Affinity Strongest Cooperativity M2_M4_Receptor M2/M4 Receptor M2_M4_Receptor->Conformation_A M2_M4_Receptor->Conformation_B M2_M4_Receptor->Conformation_C Agonist_A Agonist A (e.g., Acetylcholine) Agonist_A->Conformation_A Induces Agonist_B Agonist B (e.g., Iperoxo) Agonist_B->Conformation_B Induces Agonist_C Agonist C (e.g., Oxotremorine M) Agonist_C->Conformation_C Induces

References

stability and storage of LY2119620 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LY2119620 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Stability and Storage of this compound

Proper handling and storage of this compound are crucial for maintaining its chemical integrity and ensuring reproducible experimental results.

Storage Conditions Summary
FormStorage TemperatureDurationSupplier Recommendation
Solid Powder -20°CUp to 3 yearsMedchemExpress, Selleck Chemicals, ProbeChem
4°CUp to 2 yearsMedchemExpress
In Solvent (e.g., DMSO) -80°CUp to 2 yearsMedchemExpress
-20°CUp to 1 yearMedchemExpress, Selleck Chemicals
Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 43.79 - 87100 - 198.65Use fresh, anhydrous DMSO as it is hygroscopic.[1][2] Ultrasonic assistance may be required for complete dissolution.[2]
Ethanol 10--
1 eq. HCl 43.79100-
Water InsolubleInsoluble-

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 437.94 g/mol .

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, dissolve 4.38 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed, gentle warming or sonication can aid in dissolution.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Troubleshooting Guide & FAQs

Q1: My this compound powder won't dissolve completely in DMSO.

  • A1: Ensure you are using fresh, high-purity (anhydrous) DMSO, as DMSO is hygroscopic and absorbed water can reduce solubility.[1] You can also try gentle warming or sonication to aid dissolution.[2] Check that you have not exceeded the maximum solubility of this compound in DMSO.

Q2: I see precipitation in my stock solution after thawing.

  • A2: This may be due to the solution becoming supersaturated at a lower temperature or due to repeated freeze-thaw cycles. Before use, allow the vial to come to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing fresh stock solution and ensuring it is properly aliquoted to minimize freeze-thaw cycles.

Q3: Can I store my this compound stock solution at 4°C?

  • A3: It is not recommended to store stock solutions in DMSO at 4°C for extended periods. For long-term storage, -20°C or -80°C is advised to maintain stability.[2]

Q4: How many times can I freeze-thaw my stock solution?

  • A4: It is best practice to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended to preserve the integrity of the compound.

Q5: Is this compound light-sensitive?

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Check for Precipitate vortex->check sonicate Gentle Warming / Sonication check->sonicate Precipitate Observed aliquot Aliquot into Single-Use Vials check->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway: this compound Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, this compound enhances the receptor's response to ACh, leading to a potentiation of downstream signaling.

G cluster_receptor Cell Membrane cluster_ligands Ligands cluster_effect Cellular Response receptor M2/M4 Receptor g_protein G-protein Activation receptor->g_protein Activates ach Acetylcholine (ACh) (Endogenous Agonist) ach->receptor Binds to Orthosteric Site ly This compound (Positive Allosteric Modulator) ly->receptor Binds to Allosteric Site signaling Downstream Signaling Cascade g_protein->signaling response Potentiated Cellular Response signaling->response

Caption: Simplified signaling pathway of this compound.

References

addressing LY2119620 M2 receptor cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2119620, with a specific focus on addressing its cross-reactivity with the M2 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and known cross-reactivity of this compound?

A1: this compound is a positive allosteric modulator (PAM) that demonstrates high affinity for both the M2 and M4 muscarinic acetylcholine receptors.[1][2][3] It is considered a dual M2/M4 receptor agonist.[4] Its significant cross-reactivity with the M2 receptor is a critical characteristic to consider during experimental design and data interpretation.[1]

Q2: I am observing unexpected cardiovascular effects in my in vivo model. Could this be related to this compound?

A2: Yes, it is highly probable. The M2 muscarinic receptor plays a crucial role in regulating cardiac function.[5] The cross-reactivity of this compound with the M2 receptor is cited as a potential cause for cardiovascular liabilities, which made it unsuitable for therapeutic development.[1] Therefore, any observed cardiovascular effects should be carefully evaluated as a potential on-target effect at the M2 receptor.

Q3: My experimental results show a potentiation of an orthosteric agonist's effect that is stronger than expected for an M4 receptor-mediated response. What could be the cause?

A3: This could be due to the synergistic effect of this compound at both M2 and M4 receptors, or a dominant M2 receptor-mediated response. This compound exhibits positive cooperativity with orthosteric agonists like iperoxo (B8088848) at the M2 receptor, enhancing their binding and functional efficacy.[5][6] If your experimental system expresses both M2 and M4 receptors, the observed potentiation will be a composite of the effects at both receptors.

Q4: How can I differentiate between the effects of this compound at the M2 and M4 receptors in my experiments?

A4: To dissect the specific contributions of M2 and M4 receptor activation, consider the following strategies:

  • Use of selective antagonists: Employ M2- or M4-selective antagonists to block the effects at one of the receptors.

  • Cell lines with single receptor expression: Utilize cell lines engineered to express only the M2 or M4 receptor to characterize the activity of this compound at each receptor individually.

  • Knockout animal models: If working in vivo, consider using M2 or M4 receptor knockout mice to isolate the effects of this compound on the remaining receptor subtype.[7]

Q5: What is the mechanism of action of this compound at the M2 receptor?

A5: this compound acts as a positive allosteric modulator at the M2 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like acetylcholine bind.[5][6] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[6] this compound also exhibits some degree of direct allosteric agonism, meaning it can activate the receptor even in the absence of an orthosteric agonist.[2][3][4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in functional assays.

  • Possible Cause: Variable expression levels of M2 and M4 receptors across different cell passages or tissue preparations.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Quantify the expression levels of both M2 and M4 receptors in your experimental system using techniques like radioligand binding assays or western blotting.

    • Use Stable Cell Lines: Whenever possible, use stable cell lines with consistent receptor expression levels.

    • Control for Probe Dependence: The modulatory effects of this compound can be dependent on the specific orthosteric agonist used.[1] If you are using different agonists, characterize the effect of this compound with each one individually.

Issue 2: Difficulty in interpreting binding assay data.

  • Possible Cause: The complex interplay between this compound and the orthosteric ligand at the M2 and M4 receptors.

  • Troubleshooting Steps:

    • Saturation Binding Experiments: Perform saturation binding experiments with a radiolabeled orthosteric ligand in the presence and absence of this compound to determine its effect on the Bmax and Kd of the orthosteric ligand.[4]

    • Competition Binding Assays: Conduct competition binding assays with a known M2 or M4 selective ligand to confirm the engagement of this compound with its target.

    • Consider Allosteric Models: Analyze your binding data using models that account for allosteric interactions, rather than simple competitive binding models.

Quantitative Data Summary

Table 1: Allosteric Agonism of this compound

ReceptorAllosteric Agonism (% of max response)
M223.2 ± 2.18%
M416.8 ± 5.01%
M1, M3, M5<20% (Minimal)

Data sourced from MedchemExpress product information.[4]

Table 2: Binding Characteristics of this compound

ParameterValueReceptor
KB (allosteric site, unoccupied receptor)~1.9 to 3.4 µMM2/M4
Effect on [3H]Oxo-M Bmax (with 10 µM this compound)Increase from 793 ± 1.95 to 2850 ± 162 fmol/mgM2
Effect on [3H]Oxo-M Bmax (with 10 µM this compound)~5-fold increase (284 ± 18.3 to 1340 ± 42.2 fmol/mg)M4

Data sourced from MedchemExpress product information.[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Allosteric Effects

This protocol is adapted from methodologies described in the literature.[4][8]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the M2 or M4 receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 15 µg) with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) and varying concentrations of this compound.

  • Equilibrium: Incubate for 1 hour at 25°C to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand.

Protocol 2: Functional Assay - Inhibition of cAMP Production (for M2/M4 Receptors)

This protocol is based on the known signaling pathway of M2 and M4 receptors.[8]

  • Cell Culture: Culture CHO cells stably expressing either the M2 or M4 receptor.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period. Then, stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Treatment: Concurrently with forskolin, treat the cells with varying concentrations of this compound, either alone or in combination with an orthosteric agonist.

  • Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves for this compound and determine its EC50 and maximal inhibition of forskolin-stimulated cAMP production.

Visualizations

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein Gi/o Protein This compound This compound (PAM) M2R M2 Receptor This compound->M2R Binds to allosteric site ACh Acetylcholine (Agonist) ACh->M2R Binds to orthosteric site G_alpha Gαi/o M2R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP (X) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: M2 receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Receptors Does the experimental system express M2 receptors? Start->Check_Receptors Yes_M2 Yes Check_Receptors->Yes_M2 No_M2 No Check_Receptors->No_M2 Consider_M2_Effect Consider results as a composite of M2 and M4 effects. Yes_M2->Consider_M2_Effect Other_Off_Target Investigate other potential off-target effects or experimental artifacts. No_M2->Other_Off_Target Isolate_Effects Isolate M2 vs. M4 effects using: - Selective antagonists - Single-receptor cell lines - Knockout models Consider_M2_Effect->Isolate_Effects Cardiovascular_Effects Are cardiovascular effects observed? Consider_M2_Effect->Cardiovascular_Effects Yes_CV Yes Cardiovascular_Effects->Yes_CV No_CV No Cardiovascular_Effects->No_CV Likely_M2_Mediated Likely an on-target effect due to M2 receptor activation in the heart. Yes_CV->Likely_M2_Mediated Analyze_Other_Endpoints Analyze other functional endpoints. No_CV->Analyze_Other_Endpoints

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental_Workflow Start Start: Characterize This compound Activity Binding_Assay Radioligand Binding Assay (Protocol 1) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Protocol 2) Start->Functional_Assay Determine_Affinity Determine Kd, Bmax (Allosteric Effects) Binding_Assay->Determine_Affinity Determine_Efficacy Determine EC50, Emax (Functional Potency) Functional_Assay->Determine_Efficacy Data_Interpretation Interpret Data in Context of M2/M4 Dual Agonism Determine_Affinity->Data_Interpretation Determine_Efficacy->Data_Interpretation

Caption: Experimental workflow for characterizing this compound.

References

improving reproducibility in LY2119620 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving LY2119620, a positive allosteric modulator of muscarinic M2 and M4 receptors.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Question: Why are my functional assay results with this compound inconsistent or showing high variability?

Answer:

Inconsistent results with this compound can stem from several factors, most notably "probe dependence".[1][2] This means the modulatory effect of this compound can vary significantly depending on the specific orthosteric agonist used in the assay.

  • Actionable Steps:

    • Standardize the Orthosteric Agonist: Ensure you are using the same orthosteric agonist at a consistent concentration across all experiments you intend to compare.

    • Characterize Probe Dependence: If feasible, test this compound with a panel of different orthosteric agonists (e.g., acetylcholine (B1216132), iperoxo, oxotremorine (B1194727) M) to understand the probe-dependent nature of its effect in your specific assay system.[1][2]

    • Control for G-protein Coupling: The observed cooperativity can be G-protein dependent.[3] Ensure consistent expression and coupling of G-proteins in your cell line.

    • Review Agonist Concentration: The potentiation by this compound is most apparent at sub-maximal concentrations of the orthosteric agonist. Ensure your agonist dose-response curve is well-characterized and you are using an appropriate concentration to observe modulation.

Question: I am observing a lower-than-expected or even an inhibitory effect of this compound at high concentrations. Is this normal?

Answer:

Yes, this can be a normal phenomenon. While this compound is a positive allosteric modulator, high concentrations have been reported to suppress maximal G-protein activation.[4] Additionally, this compound exhibits weak negative cooperativity with inverse agonists like [3H]-NMS.[5]

  • Actionable Steps:

    • Perform a Dose-Response Curve for this compound: Determine the optimal concentration range for potentiation in your assay. This will likely be a bell-shaped curve.

    • Avoid Excessive Concentrations: Based on your dose-response data, use a concentration of this compound that is on the ascending part of the curve for potentiation.

    • Consider the Ligand Pairing: The inhibitory effect might be more pronounced with certain orthosteric ligands.

Question: My radioligand binding assay results are not showing the expected positive cooperativity. What could be wrong?

Answer:

Several factors can influence the outcome of radioligand binding assays with allosteric modulators.

  • Actionable Steps:

    • Choice of Radioligand: Positive cooperativity is observed with orthosteric agonists. If you are using a radiolabeled antagonist (e.g., [3H]-NMS), you may observe weak negative cooperativity.[5][6]

    • Use of [3H]this compound: For direct measurement of binding to the allosteric site, consider using [3H]this compound.[3] Note that orthosteric agonists can increase the Bmax of [3H]this compound binding with little change in Kd, a G-protein-dependent effect.[3]

    • Incubation Time and Temperature: Ensure that the binding has reached equilibrium. Allosteric interactions can sometimes alter the kinetics of orthosteric ligand binding.

    • Buffer Composition: Check the ionic strength and pH of your binding buffer, as these can influence receptor conformation and ligand binding.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the muscarinic M2 and M4 receptors.[7] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine.[8] This binding increases the affinity and/or efficacy of orthosteric agonists.[1][5] this compound can also act as a partial allosteric agonist, meaning it can activate the receptor on its own, albeit with lower efficacy than a full agonist.[9][10]

What is the binding site of this compound?

This compound binds to an allosteric site located in the extracellular vestibule of the M2 and M4 receptors, just above the orthosteric binding pocket.[5]

Is this compound selective for specific muscarinic receptor subtypes?

Yes, this compound is selective for the M2 and M4 muscarinic receptor subtypes over the M1, M3, and M5 subtypes.[3][10]

How should I prepare and store this compound?

For preparing stock solutions, refer to the manufacturer's datasheet, as the molecular weight may vary between batches.[7] It is typically dissolved in a solvent like DMSO to create a high-concentration stock, which can then be diluted in aqueous buffers for experiments. Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.

What are typical concentrations of this compound to use in experiments?

The optimal concentration will depend on the specific assay and cell system. However, a starting point for dose-response experiments could be in the nanomolar to micromolar range. For example, in some binding assays, 10 µM this compound has been shown to cause a significant increase in the Bmax of an orthosteric agonist.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

Table 1: Allosteric Modulator Properties of this compound

ParameterReceptorValueNotes
Cooperativity Factor (α) with AChM219.5In a G protein-coupled functional assay.[7]
Cooperativity Factor (α) with AChM479.4In a G protein-coupled functional assay.[7]
Allosteric AgonismM223.2 ± 2.18%[10]
Allosteric AgonismM416.8 ± 5.01%[10]
Allosteric AgonismM1, M3, M5<20%[10]
KB (unoccupied receptor)M2/M4~1.9 to 3.4 µM[10]

Table 2: Effect of this compound on [3H]Oxo-M Saturation Binding

ReceptorConditionBmax (fmol/mg)
M2Control793 ± 1.95
M2+ 10 µM this compound2850 ± 162
M4Control284 ± 18.3
M4+ 10 µM this compound1340 ± 42.2

Data from MCE Bioactive Compound Library datasheet for this compound.[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Cooperativity

This protocol is a general guideline for assessing the effect of this compound on the binding of a radiolabeled orthosteric agonist.

  • Cell Culture: Culture cells stably expressing the human M2 or M4 receptor.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add cell membranes (e.g., 15 µg protein).

    • Add a fixed concentration of the radiolabeled orthosteric agonist (e.g., [3H]Oxotremorine-M).

    • Add a range of concentrations of unlabeled this compound.

    • For non-specific binding, add a high concentration of a suitable unlabeled orthosteric ligand (e.g., atropine).

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[10]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the effect of this compound on the affinity (Kd) and/or Bmax of the radioligand.

Protocol 2: GTPγS Functional Assay

This protocol measures the activation of G-proteins as a functional readout of receptor activation.

  • Cell Culture and Membrane Preparation: As described in Protocol 1.

  • Assay Buffer: Prepare a buffer containing GDP and [35S]GTPγS.

  • GTPγS Binding Assay:

    • Add cell membranes to the assay buffer.

    • Add a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine).

    • Add a range of concentrations of this compound.

    • For basal binding, omit the agonist and this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination, Filtration, and Counting: As described in Protocol 1.

  • Data Analysis: Plot the [35S]GTPγS binding against the concentration of this compound to determine the potentiation of the agonist-stimulated response.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane M2R M2/M4 Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to Orthosteric Site LY This compound (PAM) LY->M2R Binds to Allosteric Site cAMP ↓ cAMP

Caption: Signaling pathway of M2/M4 receptor modulation by this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare Cells Expressing M2/M4 Receptors start->prep mem_prep Membrane Preparation prep->mem_prep assay_choice Choose Assay: - Binding Assay - Functional Assay (GTPγS) mem_prep->assay_choice binding Radioligand Binding (e.g., [3H]Agonist + this compound) assay_choice->binding Binding functional Functional Assay (Agonist + this compound) assay_choice->functional Functional incubation Incubation at Controlled Temperature binding->incubation functional->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Dose-Response Curves) counting->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Tree start Inconsistent Results? probe_dep Is the same orthosteric agonist used consistently? start->probe_dep Functional Assay binding_issue Problem with binding assay? start->binding_issue Binding Assay conc_effect Are you seeing inhibition at high concentrations? probe_dep->conc_effect Yes sol_probe_dep Standardize agonist. Characterize probe dependence. probe_dep->sol_probe_dep No sol_conc_effect Perform full dose-response for this compound. Use optimal concentration. conc_effect->sol_conc_effect Yes review_protocol Review entire protocol for consistency (buffers, temperature, cell passage). conc_effect->review_protocol No sol_binding_issue Check radioligand type (agonist vs. antagonist). Verify equilibrium conditions. binding_issue->sol_binding_issue Yes binding_issue->review_protocol No

Caption: Troubleshooting decision tree for this compound experiments.

References

dealing with probe dependence in LY2119620 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors. This guide will help you address common challenges, particularly the phenomenon of probe dependence observed in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective positive allosteric modulator (PAM) for the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] As a PAM, this compound can enhance the affinity and/or efficacy of orthosteric agonists.[4][5] It has been shown to potentiate the activity of agonists in G protein-coupled functional assays.[2]

Q2: What is "probe dependence" and how does it relate to this compound?

Probe dependence is a phenomenon where the observed effect of an allosteric modulator (like this compound) is dependent on the specific orthosteric ligand ("probe") used in the assay.[1][6] For this compound, this means its modulatory effect can range from positive to negative cooperativity depending on the orthosteric agonist or antagonist it is paired with.[4][5][6] This has significant implications for experimental design and data interpretation.

Q3: Can this compound activate the M2/M4 receptor on its own?

Yes, this compound has been observed to have modest allosteric agonist activity on its own at both M2 and M4 receptors.[7][8] However, its primary characterization is as a PAM, where it enhances the effect of an orthosteric agonist.[1] Some studies have shown it can directly activate M2 receptor signaling as measured by [35S]GTPγS and ERK1/2 phosphorylation assays.[4][5]

Q4: At which receptors is this compound active?

This compound is selective for the M2 and M4 muscarinic receptor subtypes.[1][3] It does not compete for the orthosteric binding pocket at any of the five muscarinic receptor subtypes (M1-M5).[3]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in functional assays.

  • Possible Cause: Probe dependence. The choice of orthosteric agonist can dramatically alter the observed effect of this compound.

  • Troubleshooting Steps:

    • Vary the Orthosteric Agonist: Test this compound in the presence of multiple orthosteric agonists with different efficacy profiles (e.g., acetylcholine, iperoxo (B8088848), oxotremorine (B1194727) M).[1]

    • Characterize Cooperativity: Determine the cooperativity factor (α) for each orthosteric-allosteric pair. A value of α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.

    • Consult the Literature: Review publications that have characterized this compound with the specific orthosteric ligand you are using.

Issue 2: Discrepancies between binding and functional assay results.

  • Possible Cause: The modulation of orthosteric ligand affinity (binding) does not always correlate with the modulation of its signaling efficacy (function).[6]

  • Troubleshooting Steps:

    • Run Parallel Assays: Whenever possible, perform binding and functional assays in parallel using the same cell line and experimental conditions.

    • Multiple Functional Readouts: Utilize multiple functional assays that measure different points in the signaling cascade (e.g., GTPγS binding for G-protein activation, ERK1/2 phosphorylation for downstream signaling).[4][5][8]

    • Consider Biased Modulation: The allosteric modulator may be biasing the receptor towards a particular signaling pathway.[9]

Issue 3: High background or non-specific binding in radioligand assays.

  • Possible Cause: Issues with the radioligand, membrane preparation, or assay buffer.

  • Troubleshooting Steps:

    • Validate Radioligand: Ensure the radioligand ([3H]this compound, [3H]NMS, etc.) is not degraded and has high specific activity.

    • Optimize Membrane Concentration: Titrate the amount of cell membrane preparation to find the optimal signal-to-noise ratio.

    • Buffer Composition: Check the composition of your assay buffer. Ensure the pH and ionic strength are appropriate.

    • Include Proper Controls: Always include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a competing non-labeled ligand).

Data Presentation

Table 1: Cooperativity of this compound with Different Orthosteric Agonists at M2 and M4 Receptors.

ReceptorOrthosteric AgonistCooperativity Factor (α)Assay TypeReference
M2Acetylcholine19.5G protein-coupled functional assay[2]
M4Acetylcholine79.4G protein-coupled functional assay[2]
M2IperoxoStrong PositiveRadioligand binding & functional assays[4][5]
M4Oxotremorine MLargest Cooperativity ObservedGuanosine 5'-[γ-(35)S]-triphosphate assays[1]
M2[3H]-NMS (inverse agonist)Mild NegativeRadioligand binding assay[4][5]

Table 2: Pharmacological Characterization of this compound.

ParameterValueReceptorAssay TypeReference
Allosteric Agonism23.2 ± 2.18%M2[35S]GTPγS[7]
Allosteric Agonism16.8 ± 5.01%M4[35S]GTPγS[7]
KB for unoccupied receptor~1.9 to 3.4 μMM2/M4[35S]GTPγS[7]

Experimental Protocols

Protocol 1: [3H]this compound Equilibrium Radioligand Binding Assay

This protocol is adapted from methodologies described in the literature.[7]

  • Materials:

    • Cell membranes expressing the M2 or M4 receptor (15 µg)

    • [3H]this compound (0.2 to 60 nM)

    • Orthosteric ligand (e.g., acetylcholine, iperoxo at 100 µM)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4

    • Unlabeled this compound for determining non-specific binding

    • 96-well filter plates

    • Scintillation fluid and counter

  • Procedure:

    • In a 96-well plate, combine 15 µg of cell membranes, the desired concentration of the orthosteric ligand, and varying concentrations of [3H]this compound.

    • For non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the plate for 1 hour at 25°C.

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using a one-site specific binding model to determine Bmax and Kd values.

Protocol 2: [35S]GTPγS Functional Assay

This protocol outlines a general procedure for assessing G-protein activation.

  • Materials:

    • Cell membranes expressing the M2 or M4 receptor

    • [35S]GTPγS

    • GDP

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

    • Orthosteric agonist

    • This compound

    • GTPγS (unlabeled) for non-specific binding

  • Procedure:

    • Pre-incubate cell membranes with the orthosteric agonist and/or this compound in the assay buffer containing GDP for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

Mandatory Visualizations

Allosteric_Modulation_Pathway cluster_receptor Muscarinic Receptor (M2/M4) cluster_ligands Ligands cluster_signaling Intracellular Signaling ortho_site Orthosteric Site g_protein G-protein Activation (GTPγS binding) ortho_site->g_protein Activates allo_site Allosteric Site allo_site->ortho_site Modulates Affinity/Efficacy agonist Orthosteric Agonist (e.g., ACh, Iperoxo) agonist->ortho_site Binds pam This compound (PAM) pam->allo_site Binds downstream Downstream Effectors (e.g., ERK1/2 Phosphorylation) g_protein->downstream Initiates Cascade

Caption: Allosteric modulation of M2/M4 receptor signaling by this compound.

Troubleshooting_Workflow start Inconsistent/Unexpected Assay Results q1 Are you observing probe dependence? start->q1 a1_yes Vary Orthosteric Agonist & Characterize Cooperativity q1->a1_yes Yes q2 Discrepancy between binding and functional data? q1->q2 No a1_yes->q2 a2_yes Run Parallel Assays & Use Multiple Functional Readouts q2->a2_yes Yes q3 High background in radioligand assay? q2->q3 No a2_yes->q3 a3_yes Optimize Assay Conditions (Membrane, Buffer, Controls) q3->a3_yes Yes end Resolution q3->end No a3_yes->end

Caption: Troubleshooting workflow for this compound assays.

References

Validation & Comparative

Validating the Allosteric Effects of LY2119620: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of allosteric modulators is paramount. This guide provides a comparative analysis of LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine (B1216132) receptors, against other relevant allosteric modulators.[1] The data presented is curated from preclinical studies to assist in the validation and contextualization of this compound's allosteric effects.

Comparative Analysis of M4 Receptor Positive Allosteric Modulators

This compound has been characterized as a potent PAM at the M4 muscarinic receptor. To objectively assess its performance, this section compares it with other well-documented M4 PAMs, LY2033298 and VU0152100. The following tables summarize key quantitative data from functional and binding assays.

Table 1: Functional Potency and Cooperativity at the M4 Muscarinic Receptor

CompoundAssay TypeOrthosteric AgonistParameterValue
This compound [³⁵S]GTPγS BindingAcetylcholineα (Cooperativity Factor)79.4
This compound [³⁵S]GTPγS BindingOxotremorine-MFold PotentiationLargest cooperativity observed
LY2033298 Calcium MobilizationAcetylcholineα (Cooperativity Factor)35
VU0152100 Calcium MobilizationAcetylcholineEC₅₀380 nM

Table 2: Binding Affinity and Allosteric Effects at the M4 Muscarinic Receptor

CompoundAssay TypeRadioligandParameterValue
This compound [³H]NMS Binding[³H]NMSEffectNo competition for orthosteric site
LY2033298 Radioligand Binding[³H]NMSEffectMinimal effect on antagonist binding
VU0152100 [³H]NMS Binding[³H]NMSEffectNo displacement up to 30 µM

Comparative Analysis of M2 Receptor Positive Allosteric Modulators

This compound also exhibits positive allosteric modulation of the M2 muscarinic receptor.[1] While direct comparative studies with other M2-selective PAMs under identical experimental conditions are limited, this section provides available data for this compound.

Table 3: Functional Potency and Cooperativity at the M2 Muscarinic Receptor

CompoundAssay TypeOrthosteric AgonistParameterValue
This compound [³⁵S]GTPγS BindingAcetylcholineα (Cooperativity Factor)19.5
This compound [³⁵S]GTPγS BindingIperoxoPAM ActivitySuitable allosteric partner

Table 4: Binding Affinity and Allosteric Effects at the M2 Muscarinic Receptor

CompoundAssay TypeRadioligandParameterValue
This compound [³H]NMS Binding[³H]NMSEffectNo competition for orthosteric site

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.

[³H]N-methylscopolamine ([³H]NMS) Binding Assay

This assay is employed to determine the binding affinity of ligands to muscarinic receptors and to assess whether a compound binds to the orthosteric site.

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (M2 or M4) are prepared from cultured cells or tissue homogenates. This typically involves cell lysis, centrifugation to pellet the membranes, and washing to remove cytosolic components.

  • Binding Reaction: In a 96-well plate, the prepared membranes (e.g., 10 µ g/well ) are incubated with a fixed concentration of [³H]NMS (a radiolabeled orthosteric antagonist) and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at room temperature (e.g., for 3 hours) to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. Competition binding curves are then generated to determine the inhibitory constant (Ki) of the test compound. For allosteric modulators, a lack of displacement of [³H]NMS indicates that the compound does not bind to the orthosteric site.[2]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the target receptor, providing a readout of agonist activity and the modulatory effects of PAMs.

  • Membrane Preparation: Similar to the [³H]NMS binding assay, cell membranes expressing the receptor of interest are prepared.

  • Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.

  • Reaction Mixture: Membranes are incubated with the orthosteric agonist, the test PAM (e.g., this compound), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G protein activation and the binding of [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the agonist in the absence and presence of the PAM. A leftward shift in the agonist's concentration-response curve indicates positive allosteric modulation. The cooperativity factor (α) can be calculated to quantify the magnitude of this potentiation.[3][4][5][6]

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following receptor activation, providing another functional readout of receptor modulation.

  • Cell Culture: Cells stably expressing the target muscarinic receptor are cultured to confluence in 96-well plates.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., 18 hours) to reduce basal levels of ERK1/2 phosphorylation.

  • Compound Treatment: Cells are treated with the orthosteric agonist and/or the allosteric modulator for a specific duration (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: The cells are lysed to release intracellular proteins.

  • Detection: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are measured. This is commonly done using techniques like Western blotting or proximity-based assays such as AlphaScreen SureFire.

  • Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to normalize for differences in cell number and protein loading. Dose-response curves are generated to determine the potency and efficacy of the compounds.[7][8]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G_protein_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PAM This compound (PAM) Receptor M2/M4 Receptor PAM->Receptor Binds to allosteric site Agonist Orthosteric Agonist (e.g., Acetylcholine) Agonist->Receptor Binds to orthosteric site G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of ERK_Pathway ERK1/2 Pathway cAMP->ERK_Pathway Modulates Response Cellular Response ERK_Pathway->Response

G-protein signaling pathway for M2/M4 receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Membrane Prep b2 Incubation with [3H]NMS & Test Compound b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (Ki) b4->b5 f4 Data Analysis (EC50, Emax, α) f1 Membrane Prep / Cell Culture f2 Incubation with Agonist, PAM & [35S]GTPγS / p-ERK detection f1->f2 f3 Measurement f2->f3 f3->f4

General experimental workflows for validation.

logical_relationship This compound This compound M2_Receptor M2 Receptor This compound->M2_Receptor Acts on M4_Receptor M4 Receptor This compound->M4_Receptor Acts on Positive_Modulation Positive Allosteric Modulation M2_Receptor->Positive_Modulation M4_Receptor->Positive_Modulation Therapeutic_Potential Therapeutic Potential (e.g., Schizophrenia) Positive_Modulation->Therapeutic_Potential

Logical relationship of this compound's action.

References

A Comparative Analysis of LY2119620 and Other M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Its modulation of neural circuits dysregulated in this condition has driven the development of selective activators.[1] Positive allosteric modulators (PAMs) offer a promising approach by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater receptor subtype selectivity and potentially a better side-effect profile compared to direct agonists.[2]

This guide provides a detailed comparison of LY2119620, a well-characterized M4 PAM, with other notable M4 PAMs. The focus is on their pharmacological properties, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.

Compound Profiles

This compound: this compound is a potent positive allosteric modulator of both M2 and M4 muscarinic receptors.[3] While it has been instrumental as a research tool and has been developed into a radiotracer for studying the M2/M4 allosteric site, its therapeutic potential is limited by its significant activity at the M2 receptor, which poses a risk for cardiovascular liabilities.[1] Structurally, this compound binds to an allosteric site located in the extracellular vestibule of the receptor.[4]

Emraclidine (CVL-231): Formerly known as PF-06852231, Emraclidine is a selective M4 PAM that has been in clinical development for the treatment of schizophrenia.[5][6] As an oral, brain-penetrant molecule, it represented a significant step forward in developing selective M4-targeted therapies.[6][7] However, it recently faced a setback in a Phase II clinical trial.[5]

VU0152100: VU0152100 is a highly selective M4 PAM that has demonstrated antipsychotic-like effects in various preclinical models.[8] It has been shown to reverse amphetamine-induced hyperlocomotion in rodents, a standard model for antipsychotic activity, without causing the peripheral side effects associated with non-selective muscarinic agonists.[8][9] Its central activity and selectivity make it a key compound in M4 receptor research.[10]

Comparative In Vitro Pharmacology

The following table summarizes the in vitro pharmacological properties of this compound and other selected M4 PAMs. Potency is typically measured by the half-maximal effective concentration (EC50) in functional assays, while selectivity is assessed by comparing activity at M4 versus other muscarinic receptor subtypes (M1, M2, M3, M5).

CompoundM4 EC50 (nM)M2 EC50 (nM)M1/M3/M5 ActivityCooperativity Factor (α) with ACh at M4Reference
This compound ~170 (GTPγS)~290 (GTPγS)Minimal PAM activity79.4[3]
VU0152100 380>30,000No agonist or PAM activity~47-fold shift[9]
Emraclidine (CVL-231) Data not publicly detailedHighly Selective for M4Highly Selective for M4Data not publicly detailed[5][11]

Note: EC50 values can vary depending on the assay conditions and cell system used. The cooperativity factor (α) indicates the degree to which the PAM enhances the affinity and/or efficacy of the orthosteric agonist.

Mechanism of Action: M4 PAM Signaling Pathway

Positive allosteric modulators bind to a topographically distinct site from the endogenous acetylcholine (ACh) binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh. Upon activation by ACh, the M4 receptor, which is a Gi/o-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream neuronal activity.

M4_PAM_Signaling M4 M4 Receptor G_protein Gi/o Protein M4->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4 Binds to Orthosteric Site PAM M4 PAM (e.g., this compound) PAM->M4 Binds to Allosteric Site G_protein->AC ATP ATP ATP->AC Response Modulation of Neuronal Activity cAMP->Response Leads to

Caption: Simplified signaling pathway of an M4 positive allosteric modulator.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize M4 PAMs.

[³⁵S]GTPγS Binding Assay (for Potency and Efficacy)

This functional assay measures the activation of G proteins coupled to the M4 receptor.

Objective: To determine the EC50 (potency) and Emax (maximal efficacy) of a PAM in the presence of an orthosteric agonist.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 cells).

  • Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: Cell membranes (5-10 µg) are incubated in the assay buffer with a fixed concentration of an orthosteric agonist (e.g., 1 µM acetylcholine), varying concentrations of the test PAM (e.g., this compound), 30 µM GDP, and 0.1 nM [³⁵S]GTPγS.

  • Incubation: The reaction is incubated for 60 minutes at 30°C.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Data are normalized to the response of a saturating concentration of a full agonist. EC50 and Emax values are calculated using a nonlinear regression fit to a sigmoidal dose-response curve.

GTPgS_Workflow start Start prep Prepare M4 Receptor Membranes start->prep mix Create Reaction Mixture: Membranes + ACh + PAM + GDP + [³⁵S]GTPγS prep->mix incubate Incubate at 30°C for 60 min mix->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting wash->count analyze Nonlinear Regression Analysis (Calculate EC50, Emax) count->analyze end End analyze->end

Caption: General workflow for a [³⁵S]GTPγS binding assay.
Radioligand Binding Assay (for Selectivity and Cooperativity)

This assay measures how a PAM affects the binding of a radiolabeled orthosteric ligand to the receptor.

Objective: To determine the selectivity of the PAM for M4 over other muscarinic subtypes and to quantify the cooperativity (α) between the PAM and an orthosteric ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing each of the five human muscarinic receptor subtypes (M1-M5).

  • Assay Setup: Competition binding experiments are performed. Membranes are incubated with a low concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of an unlabeled orthosteric agonist (e.g., acetylcholine) in the absence and presence of a fixed concentration of the test PAM (e.g., 10 µM this compound).

  • Incubation: The mixture is incubated to equilibrium (e.g., 2 hours at 25°C).

  • Separation & Quantification: Bound and free radioligand are separated by filtration, and bound radioactivity is counted.

  • Data Analysis: The data from the competition binding curves are fitted to determine the IC50 values of the orthosteric agonist. A leftward shift in the agonist's competition curve in the presence of the PAM indicates positive cooperativity. The cooperativity factor (α) is calculated from the fold shift in the agonist's affinity.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This behavioral model is widely used to screen for antipsychotic activity.

Objective: To assess the in vivo efficacy of an M4 PAM in a rodent model of psychosis-like behavior.

Methodology:

  • Subjects: Adult male rats or mice are used.

  • Habituation: Animals are habituated to open-field activity chambers for a set period (e.g., 60 minutes).

  • Dosing: The test PAM (e.g., VU0152100) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

  • Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.

  • Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 90-120 minutes).

  • Data Analysis: The total locomotor activity is compared between treatment groups. A statistically significant reduction in amphetamine-induced activity by the PAM, compared to the vehicle group, indicates antipsychotic-like efficacy.

Conclusion

This compound has been a valuable pharmacological tool, providing critical insights into the structure and function of the M2 and M4 receptor allosteric sites.[1][4] However, its lack of selectivity for M4 over M2 receptors renders it unsuitable for therapeutic applications due to safety concerns. In contrast, compounds like Emraclidine and VU0152100 represent the progression toward highly selective M4 PAMs. While clinical development has faced challenges, the preclinical data for selective M4 PAMs strongly support their potential as a novel treatment strategy for schizophrenia.[8][10] Continued research focusing on optimizing both selectivity and pharmacokinetic properties will be essential for the successful clinical translation of this promising class of molecules.

References

A Comparative Guide to LY2119620 and LY2033298 in M4 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two key positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, LY2119620 and LY2033298. The information presented is intended for researchers, scientists, and drug development professionals engaged in M4 receptor research.

Introduction

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia.[1] Positive allosteric modulators offer a mechanism to enhance the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity compared to orthosteric agonists. This compound and LY2033298 are two such PAMs that have been instrumental in the study of M4 receptor function. While structurally similar, they exhibit distinct pharmacological profiles.[2]

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and LY2033298 at the human M4 receptor. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have used varying experimental conditions.

Table 1: Binding Affinity and Cooperativity with Acetylcholine (ACh)

CompoundBinding Affinity (KB)Cooperativity with ACh (α)Reference
LY2033298200 nM35[3]
This compoundNot explicitly reported as KB79.4[4]

Table 2: Functional Activity in [35S]GTPγS Binding Assays

CompoundOrthosteric AgonistPotentiation of Agonist PotencyAllosteric AgonismReference
LY2033298Acetylcholine40-fold increaseRobust[3][5]
This compoundAcetylcholineSignificant potentiationModest[6]
This compoundOxotremorine-MLargest cooperativity observedModest[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M4 receptor signaling pathway and the general workflows for the key experimental assays used to characterize these compounds.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ↑ ERK1/2 Phosphorylation G_protein->ERK GIRK ↑ GIRK Channel Activation G_protein->GIRK ACh Acetylcholine (ACh) ACh->M4R Orthosteric Binding PAM This compound or LY2033298 (PAM) PAM->M4R Allosteric Binding cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition ERK->Neuronal_Inhibition GIRK->Neuronal_Inhibition

Caption: M4 receptor signaling pathway activated by acetylcholine and modulated by a PAM.

GTP_gamma_S_Workflow Membrane_Prep Prepare cell membranes expressing hM4 receptor Incubation Incubate membranes with: - GDP - Agonist (e.g., ACh) - PAM (this compound or LY2033298) Membrane_Prep->Incubation Reaction_Start Add [35S]GTPγS to initiate reaction Incubation->Reaction_Start Termination Terminate reaction by rapid filtration Reaction_Start->Termination Counting Quantify bound [35S]GTPγS using scintillation counting Termination->Counting Analysis Data analysis to determine EC50 and Emax Counting->Analysis

Caption: General workflow for a [35S]GTPγS binding assay.

ERK_Phosphorylation_Workflow Cell_Culture Culture cells expressing hM4 receptor Stimulation Stimulate cells with: - Agonist (e.g., ACh) - PAM (this compound or LY2033298) Cell_Culture->Stimulation Lysis Lyse cells to extract proteins Stimulation->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Western_Blot Transfer proteins to a membrane (Western Blot) SDS_PAGE->Western_Blot Antibody_Incubation Incubate with primary antibodies (anti-pERK1/2, anti-total ERK1/2) and secondary antibodies Western_Blot->Antibody_Incubation Detection Detect protein bands using chemiluminescence Antibody_Incubation->Detection Analysis Quantify band intensity to determine pERK1/2 / total ERK1/2 ratio Detection->Analysis

Caption: General workflow for an ERK1/2 phosphorylation Western blot assay.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation.

Materials:

  • Cell membranes from CHO cells stably expressing the human M4 muscarinic receptor (CHO-hM4).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [35S]GTPγS (Guanosine 5′-[γ-35S]thiotriphosphate).

  • Agonist (e.g., Acetylcholine).

  • Test compounds (this compound or LY2033298).

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated in the assay buffer containing GDP (typically 10 µM) in a 96-well plate.

  • The agonist and/or the PAM (at various concentrations) are added to the wells.

  • The plate is pre-incubated at 30°C for 30 minutes.

  • The reaction is initiated by the addition of [35S]GTPγS (typically 0.1 nM).

  • The plate is incubated for a further 60 minutes at 30°C.

  • The reaction is terminated by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data are analyzed using non-linear regression to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in the M4 receptor signaling cascade.

Materials:

  • CHO-hM4 cells.

  • Cell culture medium (e.g., DMEM/F12).

  • Serum-free medium.

  • Agonist (e.g., Acetylcholine).

  • Test compounds (this compound or LY2033298).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • CHO-hM4 cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Cells are serum-starved for 4-6 hours prior to stimulation.

  • Cells are treated with the agonist and/or PAM for a specified time (e.g., 5-15 minutes).

  • The medium is removed, and cells are washed with ice-cold PBS.

  • Cells are lysed on ice with lysis buffer.

  • Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • The membrane is then stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Band intensities are quantified, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.

Discussion and Conclusion

LY2033298 is a highly selective positive allosteric modulator of the M4 receptor, demonstrating a significant potentiation of acetylcholine's potency with robust allosteric agonism.[1][3][5] In contrast, this compound is a PAM for both M2 and M4 receptors, which may present challenges for studies requiring high M4 selectivity.[4][6] However, this compound exhibits a greater cooperativity with acetylcholine at the M4 receptor compared to LY2033298.[3][4]

The choice between these two modulators will depend on the specific requirements of the study. For investigations demanding high M4 receptor selectivity, LY2033298 is the preferred tool. For studies where the dual M2/M4 activity of this compound is acceptable or even of interest, its higher cooperativity may be advantageous.

Both compounds have been instrumental in advancing our understanding of M4 receptor pharmacology and its role in various physiological and pathological processes. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments utilizing these valuable pharmacological tools.

References

Confirming M2/M4 Selectivity of LY2119620 in New Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M2/M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) LY2119620 with other relevant alternatives. The following sections detail the performance of these compounds in various assays, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies.

Introduction to M2/M4 Receptor Modulation

Muscarinic acetylcholine receptors M2 and M4 are G-protein coupled receptors (GPCRs) predominantly coupled to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. These receptors are implicated in a variety of physiological processes, and their modulation is a key area of research for therapeutic interventions in neurological and psychiatric disorders. This compound is a well-characterized PAM that exhibits selectivity for both M2 and M4 receptors. However, its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which can lead to cardiovascular side effects. This guide compares this compound with other M2/M4 selective PAMs, providing a framework for evaluating their selectivity and potency in modern assays.

Comparative Analysis of M2/M4 PAMs

The selectivity and potency of this compound and its alternatives, LY2033298 and VU0152100, have been evaluated in several key assays. The data summarized below is compiled from various studies to provide a comparative overview.

[³⁵S]GTPγS Binding Assays

This assay measures the activation of G-proteins, a proximal event in the GPCR signaling cascade. The data reflects the ability of the PAM to enhance the potency and/or efficacy of an orthosteric agonist (e.g., acetylcholine) in stimulating [³⁵S]GTPγS binding to cell membranes expressing the target receptor.

CompoundReceptorAgonistParameterValueReference
This compound M2AcetylcholineCooperativity Factor (α)19.5
M4AcetylcholineCooperativity Factor (α)79.4
LY2033298 M2AcetylcholineKB1 μM
Cooperativity Factor (α)3.7
M4AcetylcholineKB200 nM
Cooperativity Factor (α)35
VU0152100 M4-IC₅₀380 nM[1]

Note: A higher cooperativity factor (α) indicates a greater potentiation of the agonist's effect. KB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB value indicates higher binding affinity.

Functional Assays: ERK1/2 Phosphorylation and IP-One Accumulation

Downstream functional assays, such as measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the accumulation of inositol (B14025) monophosphate (IP-One), provide insights into the cellular consequences of receptor activation.

ERK1/2 Phosphorylation Assay Data

CompoundReceptorAgonistParameterValueReference
This compound M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--
LY2033298 M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--
VU0152100 M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--

IP-One Assay Data

CompoundReceptorAgonistParameterValueReference
This compound M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--
LY2033298 M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--
VU0152100 M2AcetylcholineEC₅₀, Eₘₐₓ--
M4AcetylcholineEC₅₀, Eₘₐₓ--

Signaling Pathways and Experimental Workflows

M2 and M4 Muscarinic Receptor Signaling Pathway

Both M2 and M4 receptors couple to Gi/o proteins. Upon activation by an agonist, the G-protein dissociates, and the α-subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production. The βγ-subunits can also modulate other effectors, such as ion channels.

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M2_M4 M2/M4 Receptor ACh->M2_M4 Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->M2_M4 Binds to allosteric site G_protein Gi/o Protein (αβγ) M2_M4->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC_inactive Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Produces ATP ATP ATP->AC_active Substrate PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets G_alpha_GTP->AC_active Inhibits

M2/M4 Receptor Signaling Pathway
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This workflow outlines the key steps for performing a [³⁵S]GTPγS binding assay to assess the activity of M2/M4 PAMs.

GTPgS_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Prep_Membranes Prepare cell membranes (CHO cells expressing M2 or M4) Incubate Incubate membranes with agonist, PAM, and [³⁵S]GTPγS Prep_Membranes->Incubate Prep_Reagents Prepare assay buffer, agonist, PAM, and [³⁵S]GTPγS Prep_Reagents->Incubate Terminate Terminate reaction by rapid filtration Incubate->Terminate Wash Wash filters to remove unbound [³⁵S]GTPγS Terminate->Wash Scintillation Measure bound radioactivity using scintillation counting Wash->Scintillation Analyze Analyze data to determine EC₅₀, Eₘₐₓ, and cooperativity Scintillation->Analyze

[³⁵S]GTPγS Binding Assay Workflow

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay for M2/M4 Receptors in CHO Cells

Objective: To measure the potentiation of agonist-stimulated [³⁵S]GTPγS binding by a PAM at M2 or M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cell membranes expressing human M2 or M4 receptors

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (10 μM final concentration)

  • Agonist (e.g., Acetylcholine)

  • Positive Allosteric Modulator (e.g., this compound)

  • [³⁵S]GTPγS (0.1 nM final concentration)

  • GF/B filter plates

  • Scintillation fluid

Procedure:

  • Thaw frozen cell membranes on ice.

  • Prepare serial dilutions of the PAM and a fixed concentration of the agonist in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (for basal binding), agonist solution, or agonist plus PAM solution.

  • Add 25 µL of diluted cell membranes (typically 5-20 µg of protein per well) to each well.

  • Add 25 µL of GDP solution to each well.

  • Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS solution to each well.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plates and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Analyze the data using non-linear regression to determine EC₅₀, Eₘₐₓ, and cooperativity factors.

ERK1/2 Phosphorylation Assay

Objective: To measure the effect of M2/M4 PAMs on agonist-induced ERK1/2 phosphorylation in whole cells.

Materials:

  • CHO cells stably expressing human M2 or M4 receptors

  • Cell culture medium (e.g., DMEM/F-12)

  • Serum-free medium

  • Agonist (e.g., Acetylcholine)

  • Positive Allosteric Modulator (e.g., this compound)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Seed CHO cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treat the cells with the PAM or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with the agonist for a short period (e.g., 5-10 minutes).

  • Aspirate the medium and lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

  • Detect the signal using a chemiluminescence-based method.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Quantify the band intensities and analyze the data to determine the fold-change in ERK1/2 phosphorylation.

IP-One Accumulation Assay for Gi-Coupled Receptors

Objective: To measure the accumulation of inositol monophosphate (IP1) as a downstream functional readout of M2/M4 receptor activation. Since M2 and M4 are Gi-coupled, this assay typically requires co-expression of a promiscuous G-protein such as Gαq/i5 to couple the receptor to the phospholipase C (PLC) pathway.

Materials:

  • CHO cells co-expressing the M2 or M4 receptor and a promiscuous G-protein (e.g., Gαq/i5)

  • IP-One HTRF assay kit (Cisbio)

  • Stimulation buffer (provided in the kit, containing LiCl)

  • Agonist (e.g., Acetylcholine)

  • Positive Allosteric Modulator (e.g., this compound)

Procedure:

  • Seed the cells in a 384-well plate and culture overnight.

  • Remove the culture medium and add the stimulation buffer.

  • Add the PAM or vehicle, followed by the agonist.

  • Incubate the plate for 60 minutes at 37°C.

  • Add the IP1-d2 and anti-IP1-cryptate reagents from the kit.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.

  • Analyze the dose-response data to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This guide provides a comparative overview of this compound and other M2/M4 selective positive allosteric modulators. The provided data and experimental protocols for [³⁵S]GTPγS binding, ERK1/2 phosphorylation, and IP-One accumulation assays offer a robust framework for researchers to confirm and compare the M2/M4 selectivity of these compounds in their own experimental settings. While this compound remains a valuable tool for studying M2/M4 receptor function, the development and characterization of more selective M4 PAMs like LY2033298 and VU0152100 are crucial for advancing our understanding of the specific roles of the M4 receptor and for the development of novel therapeutics with improved side-effect profiles. Further head-to-head comparative studies in standardized assays are warranted to fully elucidate the selectivity profiles of these important research tools.

References

Comparative Analysis of LY2119620 Binding Affinity and Allosteric Modulation at Muscarinic M2 and M4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparative analysis of the binding affinity data for LY2119620, a positive allosteric modulator (PAM) of the muscarinic M2 and M4 acetylcholine (B1216132) receptors. The data presented herein is compiled from multiple studies to offer a robust overview of its pharmacological profile. Furthermore, this guide details the experimental protocols utilized in these studies and presents a comparison with alternative allosteric modulators.

Quantitative Data Summary

The following tables summarize the binding affinity and allosteric modulatory effects of this compound at the human M2 and M4 muscarinic receptors.

Table 1: Binding Affinity of this compound at M2 and M4 Receptors

ParameterM2 ReceptorM4 ReceptorReference
KB (μM) ~1.9 - 3.4~1.9 - 3.4[1]
Ki (nM) 3548 - 9333Not Reported[2]

KB represents the equilibrium dissociation constant of the allosteric modulator. A lower KB value indicates higher binding affinity. Ki represents the inhibitory constant, indicating the concentration of a competing ligand that will block 50% of the specific binding of a radioligand.

Table 2: Allosteric Modulatory Effects of this compound on Orthosteric Agonist Binding

Orthosteric AgonistReceptorParameterValueReference
Acetylcholine (ACh) M2Cooperativity Factor (α)19.5[3]
M4Cooperativity Factor (α)79.4[3]
Iperoxo M2CooperativityStrong Positive[4]
Oxotremorine-M (Oxo-M) M2CooperativityLargest Observed[5]
M4CooperativityLargest Observed[5]

The cooperativity factor (α) quantifies the degree to which the allosteric modulator enhances the binding of the orthosteric agonist. An α value greater than 1 indicates positive cooperativity.

Table 3: Effect of this compound on Orthosteric Agonist Bmax

ReceptorBmax (fmol/mg) without this compoundBmax (fmol/mg) with 10 μM this compoundFold IncreaseReference
M2 793 ± 1.952850 ± 162~3.6[1]
M4 284 ± 18.31340 ± 42.2~4.7[1]

Bmax represents the maximum number of binding sites. An increase in Bmax in the presence of this compound suggests that the PAM stabilizes a receptor conformation with a higher affinity for the orthosteric agonist.

Table 4: Comparison of this compound with Alternative M4 Receptor Allosteric Modulators

CompoundReceptorKB (nM)Cooperativity Factor (α) with AChReference
This compound M2~1900-340019.5[1][3]
M4~1900-340079.4[1][3]
LY2033298 M210003.7[6]
M420035[6]
VU0010010 M4Not ReportedNot Reported

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and functional assays such as [35S]GTPγS binding. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assays for Allosteric Modulator Characterization

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor and for characterizing the interactions of allosteric modulators.

Objective: To determine the binding affinity (Kd or Ki) of this compound and its cooperativity with orthosteric ligands at M2 and M4 muscarinic receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human M2 or M4 muscarinic receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) as an orthosteric antagonist or [3H]this compound as the allosteric modulator.

  • Orthosteric ligands: Acetylcholine (ACh), iperoxo, oxotremorine-M.

  • Test compound: this compound.

  • Assay buffer: Typically Tris-HCl buffer with MgCl2.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Saturation Binding ([3H]this compound):

    • To determine the Kd and Bmax of [3H]this compound, increasing concentrations of the radioligand (e.g., 0.2 to 60 nM) are incubated with the cell membranes in the presence of a high concentration of an orthosteric agonist (e.g., 100 µM) to promote the high-affinity state for the PAM.[1]

    • Nonspecific binding is determined in the presence of a high concentration of unlabeled this compound.

    • The reaction is incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 25°C).[1]

  • Competition Binding (to determine Ki of unlabeled this compound):

    • A fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • This assay determines if this compound competes for the orthosteric binding site.

  • Allosteric Modulation of Orthosteric Ligand Binding:

    • To determine the cooperativity factor (α), a fixed concentration of a radiolabeled orthosteric agonist or antagonist is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Alternatively, saturation binding of a radiolabeled orthosteric agonist is performed in the absence and presence of a fixed concentration of this compound to observe changes in Kd and Bmax.

  • Assay Termination and Detection:

    • The binding reaction is terminated by rapid filtration through the filter plates to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are analyzed using nonlinear regression to determine Kd, Ki, Bmax, and the cooperativity factor (α).

[35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Objective: To assess the ability of this compound to potentiate agonist-induced G-protein activation at M2 and M4 receptors.

Materials:

  • Cell membranes prepared from cells expressing the M2 or M4 receptor.

  • [35S]GTPγS.

  • GDP.

  • Orthosteric agonists (ACh, iperoxo, etc.).

  • Test compound: this compound.

  • Assay buffer containing MgCl2 and NaCl.

Procedure:

  • Membrane Incubation: Cell membranes are pre-incubated with the desired concentrations of the orthosteric agonist and/or this compound in the assay buffer containing GDP.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The reaction mixture is incubated for a specific period to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist in the absence and presence of this compound, allowing for the quantification of the potentiation effect.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare Cell Membranes (Expressing M2 or M4 Receptors) inc1 Incubate Membranes, Radioligand, and Test Compounds prep1->inc1 prep2 Prepare Radioligand ([3H]NMS or [3H]this compound) prep2->inc1 prep3 Prepare Test Compounds (Unlabeled Ligands) prep3->inc1 sep1 Rapid Filtration (Separates Bound from Free Radioligand) inc1->sep1 det1 Scintillation Counting (Quantify Radioactivity) sep1->det1 det2 Data Analysis (Determine Kd, Ki, Bmax, α) det1->det2

Caption: Workflow for a radioligand binding assay.

Signaling Pathway: M2/M4 Receptor and Positive Allosteric Modulation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor M2/M4 Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ach Acetylcholine (Orthosteric Agonist) ach->receptor Binds to Orthosteric Site pam This compound (PAM) pam->receptor Binds to Allosteric Site effector Effector (e.g., Adenylyl Cyclase Inhibition) g_alpha->effector Inhibits

Caption: M2/M4 receptor signaling and PAM mechanism.

References

A Comparative Analysis of the Allosteric Modulator LY2119620 and Orthosteric Agonists at the M2 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the positive allosteric modulator (PAM) LY2119620 and traditional orthosteric agonists, focusing on their interaction with the M2 muscarinic acetylcholine (B1216132) receptor (M2R). The M2R, a G protein-coupled receptor (GPCR), is a key regulator of cardiac function and central nervous system processes.[1] Understanding the distinct mechanisms of these compounds is crucial for researchers in pharmacology and drug development.

Orthosteric agonists, such as the endogenous ligand acetylcholine or synthetic agonists like iperoxo (B8088848), bind directly to the highly conserved primary binding site of the receptor to activate it.[2] In contrast, allosteric modulators bind to a topographically distinct site, influencing the receptor's conformation and modulating the effects of the orthosteric ligand.[3][4] this compound is a selective PAM for the M2 and M4 receptors, meaning it enhances the binding and/or functional activity of orthosteric agonists.[5][6]

Comparative Mechanism of Action

Orthosteric agonists directly stabilize the active conformation of the M2R, leading to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity.

This compound's mechanism is more nuanced. It binds to a site in the extracellular vestibule of the M2R, just above the orthosteric pocket.[1] This binding induces a slight conformational change that enhances the affinity of the orthosteric agonist for its binding site.[1][7] This is known as positive binding cooperativity.[4] The result is a ternary complex where the receptor is bound simultaneously by both the orthosteric agonist and the allosteric modulator, leading to a potentiated downstream signal.[4][8] While this compound can directly activate the M2 receptor, it does so with much lower potency and efficacy compared to orthosteric agonists.[1][3]

G Figure 1: Comparative Mechanisms of Receptor Activation cluster_0 Orthosteric Agonism cluster_1 Positive Allosteric Modulation OA_start Orthosteric Agonist (e.g., Iperoxo, ACh) OA_binds Binds to Orthosteric Site on M2 Receptor OA_start->OA_binds OA_activates Receptor Assumes Active Conformation OA_binds->OA_activates OA_signal G-Protein Activation (Signal Transduction) OA_activates->OA_signal PAM_start PAM (this compound) PAM_binds Binds to Allosteric Site on M2 Receptor PAM_start->PAM_binds PAM_enhance Enhances Orthosteric Agonist Affinity PAM_binds->PAM_enhance PAM_complex Forms Ternary Complex (Receptor-Agonist-PAM) PAM_enhance->PAM_complex PAM_signal Potentiated G-Protein Activation PAM_complex->PAM_signal OA_for_PAM Orthosteric Agonist (Required) OA_for_PAM->PAM_complex

Figure 1: Comparative Mechanisms of Receptor Activation

Data Presentation

The following tables summarize the quantitative data comparing this compound with representative orthosteric agonists at the M2 muscarinic receptor.

Table 1: Binding Characteristics
Compound/PairingLigand TypeTarget ReceptorAffinity (KB)Key FindingCitation
This compound Positive Allosteric ModulatorM2 / M4~1.9 - 3.4 µMBinds to a distinct allosteric site.[9]
Iperoxo + this compound Orthosteric Agonist + PAMM2N/AThis compound demonstrates strong positive cooperativity, enhancing iperoxo's binding affinity.[1][7]
Oxotremorine M + this compound Orthosteric Agonist + PAMM2 / M4N/AThis compound (10 µM) increases Bmax of [3H]Oxo-M binding ~3.6-fold at M2R and ~4.7-fold at M4R.[5][9]
Table 2: Functional Characteristics

| Compound/Pairing | Ligand Type | Assay | Potency (EC50) | Efficacy (% of Max Response) | Key Finding | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound (alone) | Positive Allosteric Modulator | [35S]GTPγS | Low | 23.2 ± 2.18% (M2R) | Exhibits modest direct agonist activity on its own. |[1][9] | | Iperoxo | Orthosteric Agonist | Multiple | High | High | A high-efficacy orthosteric agonist. |[1][5] | | Oxotremorine M + this compound | Orthosteric Agonist + PAM | [35S]GTPγS | N/A | N/A | Shows the largest potentiation and cooperativity among tested orthosteric-allosteric pairs. |[5] | | Iperoxo + this compound | Orthosteric Agonist + PAM | Multiple | N/A | No significant change | this compound enhances iperoxo's affinity without significantly altering its efficacy. |[1][7] |

Signaling Pathway Visualization

The M2 muscarinic receptor primarily signals through the Gi/o pathway. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), while the βγ subunit can directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound potentiates this cascade by stabilizing the agonist-bound active state.

G Figure 2: M2 Receptor Signaling Pathway with Allosteric Modulation cluster_receptor Cell Membrane cluster_activation cluster_downstream Intracellular M2R M2 Receptor (Inactive) G_protein_inactive Gαi(GDP)-βγ (Inactive) M2R->G_protein_inactive Activates G_protein_active Gαi(GTP) + Gβγ (Active) G_protein_inactive->G_protein_active GDP/GTP Exchange ACh Orthosteric Agonist (e.g., Acetylcholine) ACh->M2R Binds Orthosteric Site PAM PAM (this compound) PAM->M2R Binds Allosteric Site AC Adenylyl Cyclase G_protein_active->AC Inhibits ion_channel Ion Channel (e.g., GIRK) G_protein_active->ion_channel Modulates cAMP ATP → cAMP AC->cAMP ion_flux K+ Efflux ion_channel->ion_flux

Figure 2: M2 Receptor Signaling Pathway with Allosteric Modulation

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon research findings. Below are summarized protocols for key assays used in the characterization of this compound and orthosteric agonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).

Methodology:

  • Membrane Preparation: CHO or HEK293 cells expressing the M2 receptor are harvested, homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2), and centrifuged to pellet the cell membranes. The final pellet is resuspended, and protein concentration is determined.[2]

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and varying concentrations of the competing ligand (e.g., iperoxo or this compound).

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.[9]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the M2 receptor as described above.

  • Assay Setup: Pre-incubate membranes in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2) containing GDP (e.g., 10 µM) and the test compound (orthosteric agonist and/or PAM) for 30 minutes at 25°C.[10]

  • Initiation: Add [35S]GTPγS to the reaction mixture to a final concentration of ~0.3 nM.[10]

  • Incubation: Incubate for 60 minutes at 25°C to allow for agonist-stimulated binding of the radioligand.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of the agonist to generate a concentration-response curve, from which potency (EC50) and efficacy (Emax) can be determined.

G Figure 3: General Workflow for [35S]GTPγS Binding Assay start Prepare M2R-expressing cell membranes preincubate Pre-incubate membranes with GDP and test compounds (agonist ± PAM) start->preincubate add_radioligand Add [35S]GTPγS to initiate reaction preincubate->add_radioligand incubate Incubate at 25°C (e.g., 60 min) add_radioligand->incubate filter Rapidly filter to separate bound vs. free radioligand incubate->filter quantify Quantify bound [35S]GTPγS via scintillation counting filter->quantify analyze Plot concentration-response curves to determine EC50 and Emax quantify->analyze end End analyze->end

Figure 3: General Workflow for [35S]GTPγS Binding Assay

References

Unveiling the Efficacy of LY2119620: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2119620's performance against other alternatives, supported by experimental data. Discover its mechanism of action, efficacy in various cell systems, and detailed experimental protocols to assess its potential in your research.

This compound is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct, spatially separate allosteric site on the receptor.[2] This binding induces a conformational change in the receptor, which in turn enhances the binding affinity and/or signaling efficacy of the endogenous neurotransmitter, acetylcholine, as well as other orthosteric agonists.[2][3] This mechanism of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound in comparison to other relevant compounds. The data is compiled from various in vitro studies and highlights the potency and cooperative effects of this compound.

CompoundReceptor TargetAssay TypeParameterValueCell SystemReference
This compound M2 mAChR[³⁵S]GTPγS BindingEC₅₀ (as agonist)Low potencySf9 insect cells[3]
This compound M2 mAChR[³⁵S]GTPγS BindingCooperativity with IperoxoStrong positiveSf9 insect cells[3]
This compound M4 mAChR[³⁵S]GTPγS BindingCooperativity with Oxotremorine MLargest cooperativity observedCHO cells[1]
This compound M2 & M4 mAChRFunctional AssayCooperativity factor (α) with AChM2: 19.5, M4: 79.4Not specified
LY2033298 M2 mAChRRadioligand BindingPharmacological propertiesSimilar to this compoundSf9 insect cells[3]

Signaling Pathway and Mechanism of Action

This compound modulates the signaling of M2 and M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an orthosteric agonist like acetylcholine, these receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by binding to an extracellular vestibule of the receptor, enhances the ability of the orthosteric agonist to activate this downstream signaling cascade.[3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space M2R M2/M4 Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to orthosteric site This compound This compound (PAM) This compound->M2R Binds to allosteric site cAMP ↓ cAMP AC->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to cluster_workflow Experimental Workflow for PAM Validation start Start binding_assay Radioligand Binding Assays start->binding_assay functional_assay Functional Assays ([³⁵S]GTPγS, pERK) binding_assay->functional_assay Confirm Binding data_analysis Data Analysis (Affinity, Efficacy, Cooperativity) functional_assay->data_analysis Quantify Function comparison Comparison with Alternative Compounds data_analysis->comparison conclusion Conclusion on Efficacy comparison->conclusion

References

Assessing the Species-Specificity of LY2119620: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specificity of a compound is a critical step in preclinical development. This guide provides an objective comparison of the positive allosteric modulator (PAM) LY2119620, focusing on its species-dependent activity at the M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs). We present supporting experimental data, detailed methodologies, and comparisons with alternative M2/M4 PAMs to aid in the design and interpretation of preclinical studies.

This compound is a potent and selective positive allosteric modulator of M2 and M4 muscarinic receptors.[1][2] It binds to a site topographically distinct from the orthosteric site recognized by the endogenous ligand acetylcholine (ACh), enhancing the affinity and/or efficacy of orthosteric agonists.[1] This mechanism offers the potential for greater subtype selectivity compared to orthosteric agonists. However, this compound exhibits significant species-dependent differences in its pharmacological profile, a crucial consideration for its use as a research tool and for the translation of preclinical findings.

Comparative Pharmacological Profile of this compound

This compound displays a marked preference for human M2 and M4 receptors over their rodent counterparts. This section summarizes the available quantitative data on the binding affinity and functional potentiation of this compound across different species.

Binding Affinity

Radioligand binding studies have been employed to determine the affinity of this compound for the allosteric site on M2 and M4 receptors. The affinity is typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).

SpeciesReceptorParameterValueReference
HumanM2KB (μM)~1.9 - 3.4[3]
HumanM4KB (μM)~1.9 - 3.4[3]
RodentM2/M4AffinityLow[3]
Cynomolgus MonkeyM2/M4Inferred AffinitySimilar to Human[3]
Functional Potentiation

The positive allosteric modulatory effects of this compound are quantified by its ability to potentiate the response of an orthosteric agonist. This is often expressed as a cooperativity factor (α), where a value greater than 1 indicates positive cooperativity. The potency of the PAM is determined by its EC50 in functional assays.

SpeciesReceptorOrthosteric AgonistAssayParameterValueReference
HumanM2AcetylcholineGTPγSα19.5
HumanM4AcetylcholineGTPγSα79.4
HumanM2Oxotremorine-MGTPγSα-[1]
HumanM4Oxotremorine-MGTPγSαLargest cooperativity observed[1]
HumanM2IperoxoRadioligand BindingStrong positive cooperativity[4]

Note: The cooperativity factor (α) indicates the fold-increase in the affinity of the orthosteric agonist in the presence of the allosteric modulator.

Comparison with Alternative M2/M4 PAMs

Several other PAMs targeting M2 and/or M4 receptors have been developed, some of which also exhibit species-dependent activity. A comparison with these compounds provides a broader context for the species-specificity of this compound.

CompoundTarget(s)Species Specificity HighlightsReference(s)
VU0152100 M4Centrally penetrant and highly selective M4 PAM. Reverses amphetamine-induced hyperlocomotion in rats.[2][5]
ML173 (CID 45142486) M4Displays an order of magnitude greater potency at the human M4 receptor (EC50 = 95 nM) compared to the rat M4 receptor (EC50 = 2.4 μM).[6]
LY2033298 M4A congener of this compound with similar pharmacological properties.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

G Mechanism of Allosteric Modulation by this compound cluster_receptor M2/M4 Receptor ortho_site Orthosteric Site G_protein G Protein (Gi/o) ortho_site->G_protein Activates allo_site Allosteric Site allo_site->ortho_site Enhances ACh Affinity (Positive Cooperativity) ACh Acetylcholine (ACh) ACh->ortho_site Binds This compound This compound This compound->allo_site Binds response Cellular Response (e.g., ↓cAMP) G_protein->response Initiates

Figure 1. Signaling pathway of M2/M4 receptor activation and allosteric modulation by this compound.

G Experimental Workflow for Assessing PAM Activity start Start prep Prepare Cell Membranes (Expressing Human, Rat, or Monkey M2/M4) start->prep binding_assay Radioligand Binding Assay (Determine Kd/Ki) prep->binding_assay functional_assay Functional Assay (e.g., GTPγS binding) prep->functional_assay data_analysis Data Analysis (Calculate α and EC50) binding_assay->data_analysis functional_assay->data_analysis comparison Compare Species-Specificity data_analysis->comparison end End comparison->end

Figure 2. A generalized workflow for the in vitro characterization of a PAM like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to the M2 and M4 receptors.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Saturation Binding (to determine Kd and Bmax of a radiolabeled ligand):

    • Incubate a fixed amount of cell membrane protein with increasing concentrations of a radiolabeled allosteric modulator (e.g., [3H]this compound).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine Kd and Bmax values.

  • Competition Binding (to determine Ki of a non-labeled ligand):

    • Incubate a fixed amount of cell membrane protein and a fixed concentration of a suitable radioligand with increasing concentrations of the unlabeled competitor (this compound).

    • Follow the incubation, filtration, and quantification steps as in the saturation binding assay.

    • Analyze the data to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G proteins coupled to the muscarinic receptors and is used to determine the potency (EC50) and efficacy of agonists and the cooperativity of PAMs.

  • Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Incubation:

    • In a microplate, add cell membranes, the orthosteric agonist (e.g., acetylcholine) at a fixed concentration (typically the EC20 or EC50), and varying concentrations of the PAM (this compound).

    • Add [35S]GTPγS to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the concentration of the PAM to determine its EC50.

    • To determine the cooperativity factor (α), perform agonist concentration-response curves in the absence and presence of a fixed concentration of the PAM. The fold-shift in the agonist's EC50 provides an estimate of α.

Conclusion

The available data clearly indicate that this compound is a potent positive allosteric modulator of human M2 and M4 muscarinic receptors with significantly lower affinity for the corresponding rodent receptors. This pronounced species-specificity is a critical factor to consider when using this compound in preclinical research. For studies involving rodent models, the reduced potency of this compound may necessitate higher doses or may not produce the same pharmacological effects observed in human-based assays. Researchers should carefully consider the species of their experimental system and may need to explore alternative PAMs with more favorable cross-species profiles for translational studies. The high degree of sequence homology between human and cynomolgus monkey M2 and M4 receptors suggests that this compound is likely to be a valuable tool for studies in non-human primates. This guide provides a foundation for making informed decisions regarding the use of this compound and other M2/M4 PAMs in drug discovery and development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of the research compound LY2119620, a thienopyridine derivative, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established protocols for general chemical waste management and safety data for structurally related thienopyridine compounds, such as prasugrel (B1678051) and ticlopidine. These related compounds are known to be harmful if swallowed, can cause organ damage through prolonged exposure, and are toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound should be treated as hazardous chemical waste.

Quantitative Hazard Data for Structurally Related Compounds

To provide a clear reference for the potential hazards of this compound, the following table summarizes key data for related thienopyridine compounds. This information should guide the handling and disposal procedures.

ParameterHazard ClassificationSource
Prasugrel Acute toxicity (oral), Category 4 (Harmful if swallowed)[1]
Specific target organ toxicity – Repeated exposure, Category 1[1]
Toxic to aquatic life with long-lasting effects[2]
Ticlopidine Very toxic to aquatic life with long-lasting effects[3]
Causes serious eye damage[3]
Harmful if swallowed[3]

Experimental Protocols for Disposal

The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • This compound waste must be segregated from general, non-hazardous, and biological waste streams.

  • Do not mix this compound waste with incompatible chemicals.

3. Containerization:

  • Solid Waste:

    • Place solid this compound, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves, and empty vials), into a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound must not be disposed of down the sink or drain.

    • Collect all liquid waste in a sealed, leak-proof, and chemically compatible hazardous waste container.

4. Labeling:

  • All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

5. Storage:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure the storage area is away from drains, sources of ignition, and general laboratory traffic.

  • Follow all institutional guidelines for the storage of hazardous chemical waste.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound waste through regular trash or other non-compliant methods.

Visual Guidance for Disposal Workflow

The following diagram illustrates the decision-making process and procedural workflow for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Solid_Waste Solid Waste (e.g., powder, contaminated items) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Segregate->Liquid_Waste Liquid Containerize_Solid Place in Labeled Hazardous Solid Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Place in Labeled Hazardous Liquid Waste Container Liquid_Waste->Containerize_Liquid Label Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Hazards (Toxic, Environmental) - Accumulation Date Containerize_Solid->Label Containerize_Liquid->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS_Contact Contact Environmental Health & Safety (EHS) for Pickup and Disposal Store->EHS_Contact End End: Proper Disposal EHS_Contact->End

References

Essential Safety and Logistical Information for Handling LY2119620

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LY2119620 is not publicly available. The following guidance is based on best practices for handling potent, non-cytotoxic pharmaceutical research compounds. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling any new chemical entity and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential procedural information for the safe handling of this compound, a positive allosteric modulator of M₂ and M₄ muscarinic receptors. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against chemical exposure and should be determined after a comprehensive risk assessment that considers the quantity, physical form (solid or solution), and the specific procedures being performed.

The following table summarizes recommended PPE for various laboratory activities involving potent research compounds like this compound.

Activity Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Dispensing (as a powder) Double-gloving with chemical-resistant gloves (e.g., nitrile).Chemical splash goggles and a face shield.Disposable, solid-front gown with tight-fitting cuffs; disposable sleeve covers.A certified N95 or higher-level respirator is recommended. A powered air-purifying respirator (PAPR) may be required based on risk assessment.
Solution Preparation and Handling Chemical-resistant gloves (e.g., nitrile).Safety glasses with side shields or chemical splash goggles.Laboratory coat.Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Cleaning and Decontamination Chemical-resistant gloves (e.g., nitrile).Chemical splash goggles.Laboratory coat or disposable gown.Not generally required if cleaning is performed in a well-ventilated area.

Note: Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Remove PPE in a manner that avoids cross-contamination.

II. Experimental Protocols: Safe Handling and Disposal

A. Engineering Controls:

  • Primary Containment: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

B. Procedural Guidance:

  • Preparation: Before handling this compound, designate a specific work area. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to control airborne particulates.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

C. Disposal Plan:

  • Contaminated Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be considered hazardous waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of all hazardous waste through your institution's certified hazardous waste program. Do not dispose of this compound or its waste down the drain.

III. Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_procedure Procedure start Start: Handling this compound task Identify Task: - Weighing Solid - Preparing Solution - General Handling start->task form Determine Physical Form: - Powder - Liquid task->form quantity Assess Quantity: - Milligrams - Grams form->quantity respirator Respiratory Protection (e.g., N95, PAPR) quantity->respirator High risk of aerosol? eye Eye/Face Protection (Goggles, Face Shield) quantity->eye gloves Hand Protection (Double Nitrile Gloves) quantity->gloves gown Body Protection (Disposable Gown, Lab Coat) quantity->gown proceed Proceed with Task in Containment respirator->proceed eye->proceed gloves->proceed gown->proceed Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Experiment Complete solid_waste Contaminated Solids: - Gloves, Tubes - Bench Paper start->solid_waste liquid_waste Contaminated Liquids: - Unused Solutions - Rinsates start->liquid_waste solid_container Sealable, Labeled Solid Waste Container solid_waste->solid_container liquid_container Sealable, Labeled Liquid Waste Container liquid_waste->liquid_container disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.